PDE8B-IN-1
描述
属性
IUPAC Name |
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJGTFOISKMAD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of PDE8B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PDE8B-IN-1 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8B (PDE8B), a key enzyme in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By specifically targeting PDE8B, this inhibitor offers a powerful tool to investigate the physiological and pathological roles of this enzyme and presents a promising therapeutic strategy for a range of disorders, including those related to endocrine and immune functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the experimental protocols for its characterization, and the signaling pathways it modulates.
Introduction to PDE8B and the Role of cAMP Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling. The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific phosphodiesterases that are insensitive to the commonly used non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX). PDE8B is prominently expressed in various tissues, including the adrenal glands, Leydig cells, thyroid, and T cells, where it plays a critical role in modulating cAMP levels.
The cAMP signaling pathway is a ubiquitous second messenger system that governs a multitude of cellular processes. The binding of extracellular signals (e.g., hormones) to G protein-coupled receptors (GPCRs) activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates a diverse array of substrate proteins, triggering specific cellular responses. By hydrolyzing cAMP to AMP, PDE8B terminates this signaling cascade, providing a crucial mechanism for signal desensitization and maintaining cellular homeostasis.
This compound: A Potent and Selective Inhibitor
This compound, also known as PF-04957325, is a small molecule inhibitor designed for high potency and selectivity against PDE8B. Its ability to specifically block the catalytic activity of PDE8B leads to an accumulation of intracellular cAMP in cells and tissues where PDE8B is expressed, thereby amplifying the effects of the cAMP/PKA signaling pathway.
Biochemical Potency and Selectivity
The inhibitory activity of this compound has been quantified through in vitro biochemical assays, demonstrating its exceptional potency for PDE8B.
| Target | IC50 (nM) | Reference |
| PDE8B | 1.5 | [1] |
| PDE8B | 0.3 | [2][3] |
| PDE8A | 0.7 | [2][3] |
Table 1: Biochemical Potency of this compound against PDE8 Isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The selectivity of an inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. This compound exhibits remarkable selectivity for the PDE8 family over other PDE families.
| PDE Isoform | IC50 (µM) | Reference |
| PDE8B | 0.0003 | [4] |
| PDE8A | 0.0007 | [4] |
| Other PDEs | >1.5 | [2][4] |
Table 2: Selectivity Profile of this compound (PF-04957325). The data highlights the high selectivity of the inhibitor for PDE8 isoforms compared to other PDE families.
Mechanism of Action: Modulating the cAMP/PKA Signaling Pathway
The core mechanism of action of this compound is the competitive inhibition of the PDE8B enzyme. By binding to the active site of PDE8B, the inhibitor prevents the hydrolysis of cAMP to 5'-AMP. This leads to a localized increase in cAMP concentration within the cell, subsequently activating PKA and triggering downstream signaling events.
Figure 1: this compound Mechanism in the cAMP/PKA Signaling Pathway. This diagram illustrates how this compound blocks the degradation of cAMP, leading to increased PKA activity and subsequent cellular responses.
Experimental Protocols
Characterizing the activity of this compound involves both biochemical and cellular assays. The following are detailed methodologies for key experiments.
Biochemical Assay: Fluorescence Polarization (FP) for IC50 Determination
This protocol describes a generic fluorescence polarization-based assay to determine the IC50 of this compound against purified PDE8B enzyme. The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.
Figure 2: Experimental Workflow for Biochemical IC50 Determination. This flowchart outlines the key steps in a fluorescence polarization-based assay to measure the potency of this compound.
Materials:
-
Purified recombinant human PDE8B enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Binding Agent (e.g., IMAP™ beads from Molecular Devices)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Dilute PDE8B enzyme in Assay Buffer to a working concentration (determine empirically for ~20-30% substrate turnover).
-
Dilute FAM-cAMP in Assay Buffer to a working concentration (typically in the low nM range).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted PDE8B enzyme solution to all wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the FAM-cAMP solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the Binding Agent solution to each well to stop the enzymatic reaction and allow the binding of the phosphorylated product.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for Intracellular cAMP Measurement
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., HEK293 cells overexpressing PDE8B, or a steroidogenic cell line like MA-10).
Figure 3: Experimental Workflow for Cellular cAMP Measurement. This flowchart details the steps for an HTRF-based assay to assess the functional activity of this compound in a cellular context.
Materials:
-
Cell line expressing PDE8B (e.g., MA-10 Leydig cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
96- or 384-well white cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed the cells into the microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Remove the culture medium and add the diluted inhibitor to the cells.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add a sub-maximal concentration of Forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces a half-maximal increase in intracellular cAMP.
-
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of PDE8B function. Its mechanism of action, centered on the inhibition of cAMP hydrolysis, leads to the potentiation of cAMP/PKA signaling in a targeted manner. The detailed protocols provided in this guide offer a robust framework for the characterization of this compound and other novel PDE8 inhibitors. A thorough understanding of its mechanism of action is essential for its effective application in basic research and for the exploration of its therapeutic potential in diseases where the cAMP signaling pathway is dysregulated.
References
The Discovery and Development of PF-04957325: A Potent and Selective PDE8B Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, development, and characterization of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8B (PDE8B). As a critical regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, PDE8B has emerged as a significant therapeutic target in various physiological processes, including steroidogenesis and immune responses. This document provides a comprehensive overview of the mechanism of action of PF-04957325, its inhibitory potency and selectivity, and its effects in cellular models. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction to PDE8B and its Role in cAMP Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cAMP and cGMP.[1] The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific phosphodiesterases.[2] Notably, they are resistant to inhibition by the non-specific PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX).[3]
PDE8B is highly expressed in steroidogenic tissues such as the adrenal cortex and testicular Leydig cells, as well as in the central nervous system.[2][4] In these tissues, PDE8B plays a crucial role in maintaining low basal levels of cAMP.[2] By hydrolyzing cAMP to AMP, PDE8B terminates the signaling cascade initiated by hormones like luteinizing hormone (LH) in Leydig cells and adrenocorticotropic hormone (ACTH) in the adrenal cortex.[5][6] This tight regulation of cAMP is essential for controlling the activity of Protein Kinase A (PKA) and subsequent downstream events, including the expression of steroidogenic enzymes and the production of steroid hormones.[2][4] Dysregulation of PDE8B function has been implicated in conditions such as adrenal hyperplasia.[6]
Discovery of PF-04957325 as a Selective PDE8 Inhibitor
The exploration of PDE8B's physiological roles was historically hindered by the lack of selective pharmacological inhibitors.[4] The discovery of PF-04957325 provided a critical tool to investigate the specific functions of PDE8.[3] While the exact discovery and synthesis pipeline for PF-04957325 is proprietary, its emergence has enabled significant advances in understanding PDE8 biology. It is a potent and highly selective inhibitor of both PDE8A and PDE8B.[7][8]
Quantitative Data: Potency and Selectivity of PF-04957325
The efficacy of PF-04957325 is defined by its high potency against PDE8 isoforms and its remarkable selectivity over other PDE families. This makes it an invaluable tool for specifically probing the function of PDE8.
| Target | IC₅₀ (nM) | Reference |
| PDE8A | 0.7 | [7][8] |
| PDE8B | 0.2 - 0.3 | [7][8] |
| Other PDE Isoforms | >1500 | [7] |
| Table 1: In Vitro Inhibitory Potency of PF-04957325 |
| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |
| MA-10 Leydig Cells | Progesterone Production | 30-1000 nM PF-04957325 for 3 hours | ~6-fold increase in progesterone production | [5] |
| MA-10 Leydig Cells | Progesterone Production | 300 nM PF-04957325 + 50 µM IBMX for 3 hours | ~13-fold increase in progesterone production | [5] |
| MA-10 Leydig Cells | Progesterone Production | 300 nM PF-04957325 + 20 µM Rolipram for 3 hours | ~19-fold increase in progesterone production | [5] |
| Wild-Type Mouse Leydig Cells | Testosterone Production | 300 nM PF-04957325 for 3 hours | Significant increase in basal testosterone production | [5] |
| Y-1 Adrenal Cells | Pregnenolone Production | PF-04957325 (concentration not specified) | Potentiation of pregnenolone production | [4] |
| BV2 Microglial Cells | Cytokine Release (AβO-induced) | 150-600 nM PF-04957325 pre-treatment for 6 hours | Suppression of IL-1β, IL-6, and TNF-α | [9] |
| Table 2: Cellular Activity of PF-04957325 |
Signaling Pathways and Mechanism of Action
PF-04957325 exerts its biological effects by inhibiting PDE8B, leading to an accumulation of intracellular cAMP. This increase in cAMP activates PKA, which in turn phosphorylates a variety of downstream substrates, modulating their activity and leading to a cellular response.
PDE8B-Mediated cAMP Signaling in Steroidogenesis
In steroidogenic cells, the signaling cascade is initiated by the binding of a hormone (e.g., LH or ACTH) to its G-protein coupled receptor (GPCR). This activates adenylyl cyclase (AC), which converts ATP to cAMP. PDE8B continuously hydrolyzes cAMP to maintain low basal activity. Inhibition of PDE8B by PF-04957325 allows cAMP levels to rise, leading to PKA activation. PKA then phosphorylates key proteins involved in steroidogenesis, such as hormone-sensitive lipase (HSL) and steroidogenic acute regulatory (StAR) protein, ultimately increasing steroid hormone production.[2]
Caption: PDE8B signaling pathway in steroidogenesis and the inhibitory action of PF-04957325.
Detailed Experimental Protocols
This section provides methodologies for key experiments used in the characterization of PF-04957325.
In Vitro PDE Activity Assay
This assay determines the direct inhibitory effect of PF-04957325 on PDE8B activity.
Materials:
-
Purified recombinant human PDE8B enzyme
-
Reaction Buffer: 40 mM MOPS (pH 7.5), 15 mM magnesium acetate, 2 mM EGTA, 0.2 mg/ml BSA
-
[³H]cAMP substrate (low concentration, e.g., 10-20 nM)
-
PF-04957325 serial dilutions
-
Snake venom (for conversion of AMP to adenosine)
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of PF-04957325 in the reaction buffer.
-
In a reaction tube, combine the reaction buffer, a fixed amount of purified PDE8B enzyme, and either PF-04957325 dilution or vehicle (DMSO).
-
Initiate the reaction by adding [³H]cAMP.
-
Incubate at 30°C for a time period that ensures less than 30% of the substrate is hydrolyzed.
-
Terminate the reaction by boiling.
-
Add snake venom and incubate to convert the [³H]AMP product to [³H]adenosine.
-
Separate the unreacted [³H]cAMP from the [³H]adenosine product using an anion-exchange resin slurry.
-
Quantify the amount of [³H]adenosine in the supernatant using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of PF-04957325 and determine the IC₅₀ value using non-linear regression analysis.
Cellular Steroidogenesis Assay (MA-10 Leydig Cells)
This assay measures the effect of PF-04957325 on progesterone production in a cellular context.
Materials:
-
MA-10 mouse Leydig tumor cells
-
Cell culture medium (e.g., DMEM/F12 with serum)
-
PF-04957325 stock solution in DMSO
-
Other inhibitors as needed (e.g., IBMX, rolipram)
-
Progesterone ELISA kit
Procedure:
-
Seed MA-10 cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh serum-free medium containing various concentrations of PF-04957325 (e.g., 30-1000 nM) and/or other inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 3 hours) at 37°C.
-
Collect the cell culture medium.
-
Measure the concentration of progesterone in the medium using a competitive ELISA kit according to the manufacturer's instructions.
-
Normalize the progesterone levels to the total protein content of the cells in each well.
-
Plot the progesterone concentration against the PF-04957325 concentration to generate a dose-response curve.
Caption: Workflow for a cellular steroidogenesis assay using MA-10 Leydig cells.
Conclusion and Future Directions
PF-04957325 is a pivotal pharmacological tool that has enabled the specific interrogation of PDE8B function. Its high potency and selectivity have confirmed the critical role of PDE8B in regulating cAMP signaling in steroidogenesis and other cellular processes. The synergistic potentiation of steroid production observed when PF-04957325 is co-administered with a PDE4 inhibitor suggests a complex interplay between different PDE families in controlling localized cAMP pools.[2] This highlights the potential for developing therapies that target multiple PDEs to achieve a desired physiological outcome.[2]
Future research should focus on further elucidating the specific downstream targets of PDE8B-regulated PKA activity in different cell types. The therapeutic potential of PF-04957325 and other PDE8 inhibitors in treating disorders related to steroid imbalances, such as adrenal insufficiency or certain types of infertility, warrants further investigation in preclinical and clinical settings. Additionally, its role in modulating immune cell function and neuroinflammation opens new avenues for its potential application in autoimmune diseases and neurodegenerative disorders.[9] This guide provides the foundational knowledge and methodologies to support these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Yeast-Based Chemical Screen Identifies a PDE Inhibitor That Elevates Steroidogenesis in Mouse Leydig Cells via PDE8 and PDE4 Inhibition | PLOS One [journals.plos.org]
- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Protein Interaction of PDE8B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the selective inhibitor PDE8B-IN-1 and its target protein, phosphodiesterase 8B (PDE8B). PDE8B is a high-affinity, cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that plays a crucial role in regulating intracellular signaling pathways, particularly in steroidogenic tissues such as the adrenal glands and gonads. This document details the mechanism of action of this compound, its impact on the cAMP signaling cascade, and provides detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in the investigation and potential therapeutic application of PDE8B inhibitors.
Introduction to PDE8B
Phosphodiesterase 8B (PDE8B) is a member of the phosphodiesterase superfamily of enzymes that are critical regulators of cyclic nucleotide signaling. Specifically, PDE8B catalyzes the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP), thereby terminating its signaling activity. PDE8B, along with its isoform PDE8A, exhibits a very high affinity for cAMP (Km ≈ 0.15 μM) and is insensitive to the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX).[1][2] The tissue distribution of PDE8B is relatively restricted, with high expression levels observed in the adrenal cortex, Leydig cells of the testes, thyroid, and certain regions of the brain.[1][3] This specific expression pattern suggests a specialized role for PDE8B in the physiological processes of these tissues.
Mutations and dysregulation of PDE8B have been implicated in various pathological conditions, including bilateral adrenocortical hyperplasia and Cushing's syndrome, highlighting its importance in maintaining endocrine homeostasis.[2] Consequently, the development of selective PDE8B inhibitors, such as this compound, represents a promising therapeutic strategy for these and other related disorders.
This compound: A Selective Inhibitor of PDE8B
This compound is a potent and selective inhibitor of the PDE8B enzyme. While specific quantitative data for this compound is not extensively available in public literature, data from a well-characterized and highly selective PDE8 inhibitor, PF-04957325, can be used as a representative example to illustrate the expected biochemical profile.
Potency and Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). For a representative selective PDE8 inhibitor like PF-04957325, the IC50 values are in the low nanomolar range, demonstrating high-affinity binding to the catalytic site of PDE8 enzymes.
Table 1: Inhibitory Potency of a Representative Selective PDE8 Inhibitor (PF-04957325)
| Enzyme | IC50 (nM) |
| PDE8A | 0.7 |
| PDE8B | 0.2 - 0.3 |
Data is for the representative inhibitor PF-04957325.[4][5]
Selectivity is a critical parameter for a therapeutic inhibitor, as off-target effects can lead to undesirable side effects. Selective PDE8 inhibitors exhibit significantly lower potency against other PDE families.
Table 2: Selectivity Profile of a Representative Selective PDE8 Inhibitor (PF-04957325)
| PDE Family | IC50 (µM) |
| Other PDE Isoforms | > 1.5 |
Data is for the representative inhibitor PF-04957325.[2][4]
Kinetic Characterization
The kinetic parameters of an inhibitor provide insight into its mechanism of inhibition. For competitive inhibitors that bind to the active site of the enzyme, the inhibitor constant (Ki) is a key parameter. While specific kinetic data for this compound is not available, kinetic studies on the catalytic domain of PDE8A provide context for the enzyme's properties.
Table 3: Kinetic Parameters of the PDE8A1 Catalytic Domain
| Substrate | Parameter | Value (with 4 mM MnCl₂) |
| cAMP | Kₘ | 1.8 ± 0.1 µM |
| Vₘₐₓ | 6.1 ± 0.1 µmol/min/mg | |
| kcat | 4.0 ± 0.1 s⁻¹ | |
| cGMP | Kₘ | 1.6 ± 0.1 mM |
| Vₘₐₓ | 2.5 ± 0.3 µmol/min/mg | |
| kcat | 1.6 ± 0.2 s⁻¹ |
Data from kinetic studies of the refolded PDE8A1 catalytic domain.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of PDE8B, leading to an accumulation of intracellular cAMP in specific cellular compartments. This increase in cAMP levels subsequently activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.
The cAMP/PKA Signaling Pathway in Adrenal Steroidogenesis
In adrenocortical cells, the synthesis of steroid hormones, such as cortisol, is primarily regulated by the peptide hormone adrenocorticotropin (ACTH). The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR), activates adenylyl cyclase isoforms (predominantly AC5/6 and AC2/4 in the human adrenal gland), leading to the production of cAMP.[4] PDE8B plays a crucial role in this pathway by hydrolyzing cAMP, thus acting as a brake on the signaling cascade.
By inhibiting PDE8B, this compound removes this brake, resulting in elevated cAMP levels. This leads to the activation of PKA, which then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB) and enzymes involved in steroidogenesis such as hormone-sensitive lipase (HSL) and the steroidogenic acute regulatory protein (StAR).[2] The phosphorylation of these targets ultimately leads to an increase in the synthesis and secretion of steroid hormones.[2][7]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with PDE8B and its cellular effects.
Non-Radioactive PDE8B Enzymatic Assay (Fluorescence Polarization)
This protocol describes a generic fluorescence polarization (FP) assay for measuring PDE8B activity and its inhibition. This method is based on the differential rotation of a small fluorescently labeled cAMP substrate versus the larger product complex formed after hydrolysis and binding to a specific binding agent.
Materials:
-
Recombinant human PDE8B enzyme
-
FAM-cAMP (fluorescently labeled substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA)
-
IMAP™ Binding Agent or similar phosphate-binding nanoparticles
-
Binding Agent Diluent
-
This compound or other test compounds
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant PDE8B enzyme in cold PDE Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate with approximately 20-30% substrate conversion in the chosen reaction time.
-
Assay Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted this compound or control (PDE Assay Buffer with DMSO). b. Add 10 µL of the diluted PDE8B enzyme solution to all wells except the "no enzyme" control wells. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 5 µL of FAM-cAMP solution (diluted in PDE Assay Buffer) to all wells. The final substrate concentration should be at or below the Kₘ for cAMP. e. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.
-
Reaction Termination and Detection: a. Prepare the IMAP™ Binding Agent by diluting it in the Binding Agent Diluent according to the manufacturer's instructions. b. Add 60 µL of the diluted Binding Agent to each well to stop the reaction and allow the binding of the fluorescent product. c. Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: a. Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM). b. The output will be in millipolarization units (mP).
-
Data Analysis: a. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_enzyme_only - mP_no_enzyme)) b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Adherent cells expressing PDE8B (e.g., H295R human adrenocortical carcinoma cells)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against PDE8B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: a. Culture H295R cells to 80-90% confluency. b. Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
Heat Challenge: a. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of 1-5 x 10⁶ cells/mL. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Place the tubes/plate in a thermal cycler and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
Cell Lysis and Protein Extraction: a. Subject the heated cell suspensions to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentrations of all samples. c. Prepare samples for SDS-PAGE and Western blotting. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with a primary antibody specific for PDE8B, followed by an HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities for PDE8B at each temperature for both the vehicle- and inhibitor-treated samples. b. For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). c. Plot the normalized band intensity versus temperature to generate melting curves. d. The shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Cellular Assay for PKA Substrate Phosphorylation
This assay measures the downstream consequence of PDE8B inhibition by quantifying the phosphorylation of PKA substrates in cells.
Materials:
-
H295R cells or other relevant cell line
-
Cell culture medium and supplements
-
This compound
-
ACTH (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-PKA substrate (RRXS/T)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: a. Seed H295R cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes. c. Stimulate the cells with a sub-maximal concentration of ACTH (e.g., 1 nM) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the lysates.
-
Western Blot Analysis: a. Perform SDS-PAGE and Western blotting as described in the CETSA protocol. b. Probe the membrane with the anti-phospho-PKA substrate antibody. c. Strip the membrane and re-probe with a loading control antibody.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated substrates and the loading control. b. Normalize the phospho-substrate signal to the loading control signal. c. Compare the levels of PKA substrate phosphorylation in the different treatment groups to determine the effect of this compound.
Steroidogenesis Assay in H295R Cells
This assay measures the functional outcome of PDE8B inhibition on steroid hormone production in an adrenal cell line.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum)
-
This compound
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
24-well plates
-
ELISA kits for cortisol or other steroids of interest, or LC-MS/MS for steroid profiling
Procedure:
-
Cell Plating and Acclimation: a. Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.
-
Compound Exposure: a. Replace the medium with fresh medium containing various concentrations of this compound, vehicle (DMSO), or a positive control (e.g., forskolin). b. Incubate the cells for 48 hours.
-
Sample Collection: a. At the end of the incubation period, collect the cell culture medium from each well. b. The remaining cells can be used to assess cell viability (e.g., using an MTS or MTT assay).
-
Steroid Measurement: a. Measure the concentration of cortisol or other steroids in the collected medium using a commercially available ELISA kit according to the manufacturer's instructions. Alternatively, for a more comprehensive analysis, perform steroid profiling using LC-MS/MS.[8][9]
-
Data Analysis: a. Normalize the steroid concentrations to a measure of cell viability if significant cytotoxicity is observed. b. Plot the steroid concentration against the inhibitor concentration to generate dose-response curves and determine EC50 values.
Conclusion
This compound represents a valuable tool for investigating the physiological and pathological roles of PDE8B. Its high potency and selectivity make it a suitable probe for dissecting the contribution of PDE8B to cAMP signaling in various cellular contexts. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of PDE8B inhibitors, from their enzymatic properties to their effects on cellular signaling and function. Further research into the therapeutic potential of selective PDE8B inhibitors is warranted, particularly for endocrine disorders characterized by dysregulated cAMP signaling.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PDE8B-IN-1 and its Effects on cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes. The intracellular concentration of cAMP is meticulously controlled by the balanced activity of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it. The PDE superfamily comprises 11 families, each with multiple isoforms that exhibit distinct tissue expression patterns, substrate specificities, and regulatory properties. This diversity allows for the compartmentalization of cAMP signaling, enabling precise control over specific cellular functions.
Among the PDE families, the PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP and its insensitivity to the non-selective PDE inhibitor IBMX.[1] PDE8B, in particular, has garnered significant interest as a therapeutic target due to its specific expression in tissues relevant to metabolic diseases, such as the pancreas.[2] This guide focuses on PDE8B-IN-1 , a potent and selective inhibitor of PDE8B, and its impact on cAMP signaling pathways.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 42 in its discovery publication, is a triazolopyrimidine-based compound identified as a highly potent and selective inhibitor of PDE8B.[3] Its development was aimed at creating a tool to explore the therapeutic potential of PDE8B inhibition, particularly in the context of diabetes.[3]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified, demonstrating its high affinity for PDE8B. The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes off-target effects. While the primary publication highlights its selectivity, detailed IC50 values across a wide range of PDE isoforms are essential for a comprehensive understanding of its pharmacological profile.
| Target | IC50 (nM) | Reference |
| PDE8B | 1.5 | [3] |
Further research is required to populate a comprehensive selectivity profile against other PDE isoforms.
Mechanism of Action: Impact on cAMP Signaling
The primary mechanism of action of this compound is the competitive inhibition of the PDE8B enzyme. By blocking the catalytic activity of PDE8B, this compound prevents the hydrolysis of cAMP to AMP.[1] This leads to an accumulation of intracellular cAMP in cellular compartments where PDE8B is the predominant PDE isoform.
The elevation of cAMP levels triggers the activation of downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, leading to a cascade of cellular responses. The specific downstream effects of this compound-mediated cAMP elevation are cell-type dependent and are a subject of ongoing research. In the context of pancreatic β-cells, for instance, increased cAMP is known to potentiate glucose-stimulated insulin secretion.[2][4]
Figure 1: Simplified cAMP signaling pathway illustrating the inhibitory action of this compound.
Experimental Protocols
To assess the effect of this compound on cAMP signaling, several key experiments are typically performed. These include enzymatic assays to determine its inhibitory potency and selectivity, and cell-based assays to measure its impact on intracellular cAMP levels and downstream cellular functions.
Protocol 1: In Vitro PDE8B Enzymatic Assay
This protocol is designed to determine the IC50 value of this compound against the PDE8B enzyme.
Materials:
-
Recombinant human PDE8B enzyme
-
This compound (and other inhibitors for selectivity profiling)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the assay buffer, a fixed concentration of recombinant PDE8B enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP. The concentration should be below the Km of the enzyme for accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed.
-
Termination: Stop the reaction by boiling the plate or adding a stop solution.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Add an anion-exchange resin slurry to the wells. The resin will bind the unreacted [³H]-cAMP, while the [³H]-adenosine remains in the supernatant.
-
Quantification: Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based cAMP Measurement Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
A suitable cell line endogenously or exogenously expressing PDE8B (e.g., pancreatic β-cell lines like INS-1)
-
This compound
-
A cAMP-stimulating agent (e.g., forskolin or a relevant GPCR agonist)
-
Cell lysis buffer
-
A commercial cAMP assay kit (e.g., cAMP-Glo™ Assay, HTRF cAMP kit, or a competitive ELISA)
-
Plate reader capable of detecting the assay signal (luminescence, fluorescence, or absorbance)
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulation: Add a submaximal concentration of a cAMP-stimulating agent to the wells. This is done to induce a measurable level of cAMP that can be further modulated by the inhibitor.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Aspirate the medium and add cell lysis buffer to release the intracellular cAMP.
-
cAMP Quantification: Follow the protocol of the chosen commercial cAMP assay kit to measure the cAMP concentration in the cell lysates.
-
Data Analysis: Normalize the cAMP levels to a control (vehicle-treated cells) and plot the fold-change in cAMP against the concentration of this compound.
Figure 2: A generalized workflow for a cell-based cAMP assay to evaluate this compound efficacy.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE8B in cAMP signaling and its implications in various physiological and pathological conditions. Its high potency and selectivity make it a suitable probe for dissecting the specific functions of PDE8B in complex biological systems. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound and further elucidate the therapeutic potential of targeting this important phosphodiesterase. As research in this area progresses, a more detailed understanding of the selectivity profile and the downstream consequences of PDE8B inhibition will be crucial for the development of novel therapeutics for diseases such as diabetes and other metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-based discovery of orally efficient inhibitors via unique interactions with H-pocket of PDE8 for the treatment of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PDE8B-IN-1 in the Regulation of Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of PDE8B-IN-1, a representative selective inhibitor of phosphodiesterase 8B (PDE8B), in the regulation of steroidogenesis. PDE8B is a high-affinity, cAMP-specific phosphodiesterase that plays a critical role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels within steroidogenic tissues. Inhibition of PDE8B by compounds such as this compound has been shown to significantly enhance steroid hormone production, highlighting its potential as a therapeutic target for conditions associated with adrenal and gonadal insufficiency. This document details the underlying signaling pathways, presents quantitative data from key studies, outlines experimental protocols for investigating PDE8B inhibition, and provides visual representations of the molecular mechanisms and experimental workflows.
Introduction to PDE8B and its Role in Steroidogenesis
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). By controlling the intracellular concentrations of these second messengers, PDEs are crucial regulators of a vast array of physiological processes. The PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP.[1][2]
PDE8B is highly expressed in steroidogenic tissues, including the adrenal cortex and testicular Leydig cells.[1][3] In these tissues, steroidogenesis is a tightly regulated process initiated by the binding of trophic hormones, such as adrenocorticotropic hormone (ACTH) in the adrenal gland and luteinizing hormone (LH) in the testes, to their respective G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets to initiate both acute and chronic steroidogenic responses.
The acute response involves the mobilization of cholesterol to the inner mitochondrial membrane, a rate-limiting step facilitated by the steroidogenic acute regulatory (StAR) protein. The chronic response involves the increased transcription of genes encoding steroidogenic enzymes.[2][4] PDE8B plays a pivotal role in this pathway by hydrolyzing cAMP, thus acting as a brake on the signaling cascade. Inhibition of PDE8B, therefore, leads to elevated cAMP levels, enhanced PKA activity, and ultimately, increased steroid hormone synthesis.[3][5]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the PDE8 family. For the purpose of this guide, we will refer to the widely studied selective PDE8 inhibitor, PF-04957325, as a representative this compound. Its primary mechanism of action is the competitive inhibition of the catalytic site of PDE8B, preventing the hydrolysis of cAMP to 5'-AMP. This leads to an accumulation of intracellular cAMP, thereby amplifying the downstream signaling cascade initiated by trophic hormones.
The inhibition of PDE8B by this compound has been shown to:
-
Increase PKA activity: By elevating cAMP levels, this compound enhances the activation of PKA.[3][4]
-
Potentiate steroidogenesis: This enhanced PKA activity leads to increased production of steroid hormones, such as corticosterone in adrenal cells and testosterone in Leydig cells.[1][3] This effect is particularly pronounced under basal or submaximal stimulation with trophic hormones.[3]
-
Upregulate steroidogenic gene expression: Long-term inhibition of PDE8B can lead to an increase in the mRNA levels of key steroidogenic enzymes and the StAR protein.[3][4]
Signaling Pathways
The signaling pathway for ACTH-stimulated steroidogenesis and the point of intervention for this compound are illustrated below.
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound (PF-04957325) on steroidogenesis.
Table 1: In Vitro Inhibitory Activity of this compound (PF-04957325)
| Enzyme | IC50 (nM) | Reference |
| PDE8A | 0.7 | [6] |
| PDE8B | 0.2 - 0.3 | [6] |
Table 2: Effect of this compound (PF-04957325) on Steroid Production in Adrenal Cells
| Cell Type | Condition | Steroid Measured | Fold Increase vs. Control | Reference |
| Y-1 Adrenal Cells | Basal | Pregnenolone | ~3-4 | [4] |
| Y-1 Adrenal Cells | Submaximal ACTH stimulation | Pregnenolone | Potentiated | [3] |
| Primary Adrenal Cells | Submaximal ACTH stimulation | Pregnenolone | Potentiated | [3] |
Table 3: Effect of this compound (PF-04957325) on Steroid Production in Leydig Cells
| Cell Type | Condition | Steroid Measured | Fold Increase vs. Control | Reference |
| WT Leydig Cells | Basal | Testosterone | Dose-dependent increase | [1] |
| MA10 Leydig Cells | Basal | Progesterone | ~6 | [2] |
| MA10 Leydig Cells | + Rolipram (PDE4 inhibitor) | Progesterone | ~19 (synergistic effect) | [2] |
Table 4: Effect of PDE8B Knockout and shRNA Knockdown on Steroidogenesis
| Model System | Condition | Steroid/mRNA Measured | Observation | Reference |
| PDE8B Knockout Mice | Basal | Urinary Corticosterone | Elevated | [3] |
| PDE8B Knockout Mice | - | StAR mRNA | Increased | [4] |
| PDE8B Knockout Mice | - | MC2R mRNA | Increased | [4] |
| Y-1 Cells (PDE8B shRNA) | Basal | Pregnenolone | Increased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and steroidogenesis.
Cell Culture and Steroidogenesis Assay in Y-1 Adrenal Cells
Objective: To measure the effect of this compound on pregnenolone production in Y-1 mouse adrenocortical tumor cells.
Materials:
-
Y-1 cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (PF-04957325)
-
ACTH
-
Trilostane (3β-hydroxysteroid dehydrogenase inhibitor)
-
Pregnenolone ELISA kit
Protocol:
-
Cell Seeding: Plate Y-1 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM/F-12 and incubate for at least 2 hours.
-
Pre-treatment: Pre-treat the cells with 10 µM trilostane for 30 minutes to block the conversion of pregnenolone to downstream steroids.
-
Treatment: Add this compound at various concentrations, with or without a submaximal concentration of ACTH. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Sample Collection: Collect the cell culture medium for steroid measurement.
-
Steroid Quantification: Measure the concentration of pregnenolone in the medium using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize pregnenolone production to the total protein content of the cells in each well, determined using a BCA protein assay.
PKA Activity Assay
Objective: To determine the effect of this compound on PKA activity in cell lysates.
Materials:
-
Y-1 cells or primary adrenal cells
-
This compound (PF-04957325)
-
Cell lysis buffer
-
PKA kinase activity assay kit (non-radioactive, ELISA-based)
-
Protein assay reagent (e.g., BCA)
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described in the steroidogenesis assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
PKA Activity Measurement: Use a commercial PKA kinase activity assay kit. These kits typically involve the phosphorylation of a specific PKA substrate coated on a microplate. The phosphorylated substrate is then detected using a phospho-specific antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis: Calculate PKA activity based on the absorbance readings and normalize to the total protein concentration of the lysate.
Quantitative Real-Time PCR (qPCR) for Steroidogenic Gene Expression
Objective: To measure the effect of long-term this compound treatment on the mRNA levels of steroidogenic enzymes.
Materials:
-
Y-1 cells
-
This compound (PF-04957325)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., StAR, CYP11A1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment: Treat Y-1 cells with this compound or vehicle for an extended period (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
This compound, as a selective inhibitor of PDE8B, is a powerful tool for elucidating the role of this phosphodiesterase in the regulation of steroidogenesis. The data clearly demonstrate that inhibition of PDE8B enhances steroid hormone production by increasing intracellular cAMP levels and activating the PKA signaling pathway. This makes PDE8B a compelling target for the development of novel therapeutics for disorders characterized by insufficient steroid hormone production. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function of PDE8B and the effects of its inhibitors in various steroidogenic systems.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. medchemexpress.com [medchemexpress.com]
The Role of PDE8B Inhibition in the Thyroid Hormone Feedback Loop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Phosphodiesterase 8B (PDE8B) in the thyroid hormone feedback loop and the potential therapeutic implications of its inhibition. Genetic association studies have robustly linked variants in the PDE8B gene with alterations in thyroid-stimulating hormone (TSH) levels, underscoring its significance in thyroid physiology. PDE8B, a high-affinity cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, is highly expressed in the thyroid gland where it modulates the TSH signaling pathway. Inhibition of PDE8B is hypothesized to increase intracellular cAMP, thereby amplifying TSH receptor signaling and consequently stimulating thyroid hormone synthesis and release. This guide will detail the mechanism of action, present available quantitative data for a representative selective PDE8B inhibitor, outline key experimental protocols for investigating its effects, and visualize the relevant biological pathways.
Introduction: PDE8B and the Thyroid Hormone Axis
The hypothalamic-pituitary-thyroid (HPT) axis meticulously regulates thyroid hormone production to maintain metabolic homeostasis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary to release thyroid-stimulating hormone (TSH). TSH, in turn, acts on the TSH receptor (TSHR) on thyroid follicular cells, a G-protein coupled receptor that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This second messenger cascade is pivotal for thyroid hormone synthesis and secretion.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE8B is a high-affinity, cAMP-specific phosphodiesterase highly expressed in the thyroid gland.[2][3][4] Genetic studies have consistently demonstrated a strong association between single nucleotide polymorphisms (SNPs) in the PDE8B gene and circulating TSH levels.[5] This suggests that PDE8B plays a crucial role in attenuating the TSH-induced cAMP signal within thyroid follicular cells. Consequently, inhibition of PDE8B presents a potential therapeutic strategy for modulating thyroid function.
PDE8B-IN-1: A Representative Selective PDE8B Inhibitor
For the purposes of this guide, "this compound" will be used as a representative name for a selective PDE8B inhibitor. While specific data for a compound with this exact name is not publicly available, the pharmacological effects can be extrapolated from studies on known selective PDE8 inhibitors. One such well-characterized inhibitor is PF-04957325.
Quantitative Data for the Selective PDE8 Inhibitor PF-04957325
The following table summarizes the available quantitative data for PF-04957325, a potent and selective PDE8 inhibitor. This data is derived from in vitro enzymatic assays.
| Parameter | Value | Target | Reference |
| IC50 | 0.3 nM | Human PDE8B | [6] |
| IC50 | 0.7 nM | Human PDE8A | [6] |
| Selectivity | >1.5 µM | All other PDE isoforms | [4][6] |
Signaling Pathways and Experimental Workflows
The Thyroid Hormone Feedback Loop and Point of PDE8B Intervention
The following diagram illustrates the canonical thyroid hormone feedback loop and the proposed point of intervention for a PDE8B inhibitor.
Caption: The Hypothalamic-Pituitary-Thyroid axis and the role of PDE8B inhibition.
Experimental Workflow for In Vitro Analysis of this compound
This diagram outlines a typical workflow for assessing the efficacy of a PDE8B inhibitor in a thyroid cell line.
Caption: Workflow for in vitro characterization of a PDE8B inhibitor in thyroid cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on thyroid cell function.
In Vitro cAMP Accumulation Assay in FRTL-5 Cells
This protocol is designed to quantify the effect of this compound on intracellular cAMP levels in a rat thyroid follicular cell line.
-
Cell Culture:
-
Culture FRTL-5 cells in Coon’s modified Ham’s F-12 medium supplemented with 5% calf serum and a mixture of six hormones and growth factors (6H), including TSH.
-
For experiments, seed cells in 96-well plates and grow to 80-90% confluency.
-
Prior to the assay, starve the cells of TSH for 72 hours to establish a baseline.[1]
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes.
-
Stimulate the cells with a submaximal concentration of TSH (e.g., 1 mU/mL) for a defined period (e.g., 30 minutes).[7]
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Quantify intracellular cAMP levels using a competitive immunoassay, such as a chemiluminescent immunoassay or a LANCE Ultra cAMP kit, following the manufacturer’s instructions.[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each experimental condition.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
In Vitro Thyroid Hormone Secretion Assay
This protocol measures the secretion of thyroxine (T4) and triiodothyronine (T3) from thyroid cells following treatment with this compound.
-
Cell Culture:
-
Culture FRTL-5 cells or primary human thyrocytes in appropriate media until they form a confluent monolayer.
-
Wash the cells and switch to a serum-free medium containing sodium iodide (NaI).
-
-
Assay Procedure:
-
Treat the cells with TSH and varying concentrations of this compound for an extended period (e.g., 24-48 hours).
-
Collect the cell culture supernatant at the end of the incubation period.
-
Measure the concentrations of T4 and T3 in the supernatant.
-
-
Measurement of T4 and T3:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate quantification.
-
Immunoassays: Commercially available ELISA or radioimmunoassay (RIA) kits can also be used.
-
In Vivo Assessment of Thyroid Function in a Murine Model
This protocol outlines the steps to evaluate the in vivo effects of this compound on the HPT axis in mice.
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing and Sample Collection:
-
Administer this compound (or vehicle) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified duration (e.g., 14-28 days).
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and dissect the thyroid glands.
-
-
Analysis:
-
Hormone Levels:
-
Thyroid Gland Analysis:
-
Measure the weight of the thyroid glands.
-
Fix the thyroid glands in 10% neutral buffered formalin for histopathological examination.
-
-
Conclusion and Future Directions
The available genetic evidence strongly implicates PDE8B as a key negative regulator of TSH signaling in the thyroid. Inhibition of PDE8B with a selective compound like "this compound" is therefore a promising strategy for modulating thyroid hormone output. The experimental protocols detailed in this guide provide a framework for rigorously testing this hypothesis. Future research should focus on conducting these in vitro and in vivo studies to generate the quantitative data necessary to validate PDE8B as a therapeutic target for thyroid disorders. Such studies will be crucial for advancing our understanding of thyroid physiology and for the development of novel treatments for conditions such as subclinical hypothyroidism.
References
- 1. researchgate.net [researchgate.net]
- 2. A Transgenic Mouse Model for Detection of Tissue-Specific Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Frontiers | Long Term Rescue of the TSH Receptor Knock-Out Mouse – Thyroid Stem Cell Transplantation Restores Thyroid Function [frontiersin.org]
Investigating PDE8B-IN-1 in Adrenal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of phosphodiesterase 8B (PDE8B) inhibition in adrenal cell lines, with a focus on the effects of selective inhibitors on steroidogenesis. The information presented is synthesized from key studies in the field and is intended to serve as a comprehensive resource for researchers and professionals in drug development. While the specific compound "PDE8B-IN-1" is used as a representative selective inhibitor, the data and methodologies are primarily based on studies utilizing the well-characterized PDE8-selective inhibitor, PF-04957325.
Core Concepts: PDE8B in Adrenal Function
Phosphodiesterase 8B (PDE8B) is a high-affinity, cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that is highly expressed in the adrenal cortex.[1][2] It plays a crucial role in regulating intracellular cAMP levels, a key second messenger in the signaling cascade that controls steroid hormone production (steroidogenesis).[1][2] By hydrolyzing cAMP, PDE8B acts as a brake on this pathway. Inhibition of PDE8B, therefore, leads to an increase in intracellular cAMP, potentiation of Protein Kinase A (PKA) activity, and ultimately, an increase in steroid hormone synthesis.[3][4][5] This makes PDE8B a potential therapeutic target for conditions related to adrenal insufficiency.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of PDE8 inhibition in adrenal cell lines.
Table 1: Effect of PDE8 Inhibition on Steroid Production in Y-1 Adrenal Cells
| Treatment Condition | Measured Steroid | Fold Increase vs. Control (approx.) | Reference Cell Type |
| Dipyridamole (semiselective PDE8 inhibitor) | Pregnenolone | >2 | Y-1 cells |
| PF-04957325 (selective PDE8 inhibitor) | Pregnenolone | ~2.5 | Y-1 cells |
| shRNA against PDE8B | Pregnenolone | ~2 | Y-1 cells |
Data synthesized from Tsai et al. (2011).[3]
Table 2: Effect of PDE8 Inhibition on Gene Expression and PKA Activity in Y-1 Adrenal Cells
| Treatment Condition | Target | Outcome | Reference Cell Type |
| Long-term PF-04957325 | StAR mRNA | Increased | Y-1 cells |
| Long-term PF-04957325 | MC2R mRNA | Increased | Y-1 cells |
| Short-term PF-04957325 | PKA Substrate Phosphorylation | Increased | Y-1 cells |
Data synthesized from Tsai et al. (2011).[3]
Table 3: Effect of PDE8 Inhibition on Steroid Production in Primary Adrenal Cells
| Treatment Condition | Measured Steroid | Effect | Observation |
| 100 nM PF-04957325 | Pregnenolone | Elevated basal production | Becomes insensitive to PDE8 inhibition when fully stimulated with ACTH |
Data synthesized from Tsai et al. (2011).[3]
Signaling Pathway
The inhibition of PDE8B directly impacts the cAMP signaling cascade, a central pathway in the regulation of adrenal steroidogenesis.
Caption: this compound inhibits PDE8B, leading to increased cAMP, PKA activation, and steroidogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture and Treatment
-
Cell Lines: The mouse adrenocortical Y-1 cell line is a commonly used model.[3] Primary isolated mouse adrenal cells are also utilized to confirm findings in a more physiologically relevant system.[3]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: For short-term experiments, cells are treated with selective PDE8 inhibitors like PF-04957325 (e.g., 100 nM) for a defined period (e.g., 1 hour) to assess acute effects on steroidogenesis.[3] For long-term studies investigating gene expression, treatment may extend for several hours or days.[3]
Measurement of Steroid Production
-
Assay: Pregnenolone secretion into the cell culture medium is a common readout for the rate-limiting step of steroidogenesis.[3]
-
Procedure:
-
Cells are pre-treated with a 3β-hydroxysteroid dehydrogenase (3βHSD) inhibitor, such as trilostane (e.g., 10 µM), to prevent the conversion of pregnenolone to downstream steroids.[3]
-
Following treatment with the PDE8B inhibitor and/or other stimulating agents (e.g., ACTH), the culture medium is collected.
-
Pregnenolone levels in the medium are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Results are typically normalized to cell number or protein content.
-
Gene Expression Analysis
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key steroidogenic genes.
-
Procedure:
-
RNA is extracted from treated and control cells using a commercial kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for target genes (e.g., StAR, MC2R) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
PKA Activity Assay
-
Method: Western blotting with antibodies that recognize phosphorylated PKA substrates is a common method to assess PKA activity.[3]
-
Procedure:
-
Cell lysates are prepared from treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated PKA substrates (e.g., recognizing the RRXS/T motif).[3]
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.
-
The intensity of the bands corresponding to phosphorylated proteins is quantified.
-
shRNA-mediated Gene Silencing
-
Purpose: To confirm that the effects of pharmacological inhibition are specific to the target, short hairpin RNA (shRNA) can be used to knockdown PDE8B expression.[3][6]
-
Procedure:
-
An shRNA construct targeting PDE8B and a non-targeting control shRNA are transfected into the adrenal cell line (e.g., Y-1 cells).[3]
-
The efficiency of knockdown is verified by measuring PDE8B mRNA or protein levels.[3]
-
The functional consequences of PDE8B knockdown on steroidogenesis and other cellular processes are then assessed using the assays described above.[3]
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating a novel PDE8B inhibitor in an adrenal cell line.
Caption: A typical workflow for studying this compound in adrenal cells.
This guide provides a foundational understanding of the role of PDE8B in adrenal cell lines and the methodologies used to investigate its inhibition. The presented data and protocols, primarily based on the selective inhibitor PF-04957325, offer a strong starting point for the evaluation of novel PDE8B inhibitors like "this compound".
References
- 1. Phosphodiesterase 8B and cyclic AMP signaling in the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cushing's Syndrome: A Technical Guide to PDE8B-IN-1 as a Preclinical Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cushing's syndrome, a debilitating endocrine disorder characterized by chronic hypercortisolism, presents significant challenges in both diagnosis and treatment. The underlying pathophysiology frequently involves dysregulation of the cyclic AMP (cAMP) signaling pathway within the adrenal cortex. Phosphodiesterase 8B (PDE8B), a high-affinity cAMP-specific phosphodiesterase highly expressed in the adrenal glands, has emerged as a critical regulator of steroidogenesis.[1][2] Its inhibition offers a promising avenue for investigating the nuances of adrenal cortisol production and developing novel therapeutic strategies. This technical guide details the use of selective PDE8B inhibitors, with a focus on the well-characterized compound PF-04957325 as a representative research tool, referred to herein as PDE8B-IN-1 for the purpose of this guide, to explore its potential in Cushing's syndrome research. While the specific compound "this compound" is noted, the vast body of public-domain research centers on PF-04957325, making it the most relevant and informative exemplar for this guide.
Introduction to PDE8B and its Role in Adrenal Steroidogenesis
The adrenal cortex, under the stimulation of adrenocorticotropic hormone (ACTH), synthesizes and secretes cortisol. This process is intricately regulated by the intracellular second messenger cAMP.[3] An increase in cAMP levels activates Protein Kinase A (PKA), which in turn triggers a cascade of events leading to the enhanced transcription of steroidogenic enzymes and acute production of cortisol.[4]
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cAMP and cGMP, thereby modulating the intensity and duration of signaling pathways that rely on these second messengers.[2] The PDE8 family, comprising PDE8A and PDE8B, exhibits a particularly high affinity for cAMP and is insensitive to the broad-spectrum PDE inhibitor IBMX.[5][6] Notably, PDE8B is highly expressed in the adrenal zona fasciculata, the primary site of cortisol synthesis.[5]
Genetic studies have linked mutations in the PDE8B gene to certain forms of adrenal hyperplasia and Cushing's syndrome, highlighting its crucial role in adrenal pathophysiology.[1][7] Inhibition of PDE8B leads to an accumulation of cAMP, thereby potentiating PKA activity and subsequent steroidogenesis, particularly under basal or low ACTH stimulation conditions.[5][8] This makes selective PDE8B inhibitors invaluable tools for dissecting the molecular mechanisms of cortisol overproduction.
This compound (PF-04957325): A Potent and Selective Research Tool
This compound (PF-04957325) is a highly potent and selective small molecule inhibitor of the PDE8 family. Its selectivity for PDE8 over other PDE families makes it an exceptional tool for targeted research applications.
Quantitative Data on this compound (PF-04957325)
| Parameter | Value | Reference(s) |
| IC50 vs. PDE8A | 0.7 nM | [5][9] |
| IC50 vs. PDE8B | 0.2 nM - 0.3 nM | [5][9] |
| IC50 vs. other PDE isoforms | >1.5 µM | [5][9] |
| EC50 for testosterone production in PDE8B(-/-) cells (containing only PDE8A) | 38 nM | [6] |
| EC50 for testosterone production in PDE8A(-/-) cells (containing only PDE8B) | 3.9 nM | [6] |
Signaling Pathways and Experimental Workflows
ACTH-Induced Steroidogenesis and the Role of PDE8B
The following diagram illustrates the canonical ACTH signaling pathway leading to cortisol production and the modulatory role of PDE8B. Inhibition of PDE8B by this compound leads to an amplification of this pathway.
Experimental Workflow for Assessing this compound Efficacy
A typical experimental workflow to evaluate the effect of this compound on steroidogenesis in an adrenocortical cell line is depicted below.
Detailed Experimental Protocols
In Vitro Steroidogenesis Assay using Y-1 Adrenocortical Cells
The Y-1 mouse adrenocortical tumor cell line is a well-established model for studying steroidogenesis.
-
Cell Culture:
-
Culture Y-1 cells in F-10 Ham's medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Protocol:
-
Plate Y-1 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with a submaximal concentration of ACTH (e.g., 10 pM) or vehicle for 2-4 hours.
-
Collect the cell culture supernatant for steroid measurement.
-
-
Steroid Measurement:
-
Quantify corticosterone (the primary glucocorticoid in rodents) or pregnenolone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
PKA Activity Assay
PKA activity can be assessed in cell lysates using commercially available kits or by Western blotting for PKA substrates.
-
Sample Preparation:
-
After treatment as described above, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
ELISA-based PKA Activity Assay:
-
Use a commercial PKA kinase activity kit (e.g., Abcam ab139435 or similar).[10]
-
The assay typically involves the phosphorylation of a specific PKA substrate coated on a microplate. The phosphorylated substrate is then detected using a phospho-specific antibody and a secondary antibody conjugated to HRP.
-
Follow the manufacturer's protocol for incubation times and reagent additions.
-
-
Western Blot for Phospho-PKA Substrates:
-
Separate equal amounts of protein from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody recognizing phosphorylated PKA substrates (e.g., an antibody against the RRXS/T motif).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound, exemplified by the well-studied compound PF-04957325, is a powerful research tool for investigating the role of PDE8B in the pathophysiology of Cushing's syndrome. Its high potency and selectivity allow for the precise modulation of the cAMP/PKA signaling pathway in adrenocortical cells. The experimental protocols outlined in this guide provide a framework for researchers to explore the effects of PDE8B inhibition on steroidogenesis and to evaluate the therapeutic potential of targeting this enzyme in hypercortisolemic states. Further research utilizing such selective inhibitors will undoubtedly deepen our understanding of adrenal biology and pave the way for novel treatments for Cushing's syndrome.
References
- 1. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterases and adrenal Cushing in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterases and Adrenal Cushing in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive Activation of PKA Catalytic Subunit in Adrenal Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cAMP-specific phosphodiesterase (PDE8B) that is mutated in adrenal hyperplasia is expressed widely in human and mouse tissues: a novel PDE8B isoform in human adrenal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
Preliminary Studies of PDE8B-IN-1 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that dysregulation of cyclic adenosine monophosphate (cAMP) signaling plays a crucial role in the pathophysiology of these disorders. Phosphodiesterase 8B (PDE8B), a high-affinity cAMP-specific phosphodiesterase, has emerged as a potential therapeutic target in neurodegeneration. This technical guide provides an in-depth overview of the preliminary studies on PDE8B inhibitors, with a focus on the compound PDE8B-IN-1, in the context of neurodegenerative disease models.
Quantitative Data on PDE8B Inhibitors
The following tables summarize the quantitative data for two key PDE8B inhibitors that have been evaluated in preclinical studies.
Table 1: Inhibitory Activity and Selectivity of PF-04957325
| Target | IC50 (nM) | Selectivity vs. Other PDEs |
| PDE8A | 0.7 | >1500-fold |
| PDE8B | 0.4 | >1500-fold |
Data sourced from studies on the highly selective PDE8 inhibitor PF-04957325.
Table 2: Inhibitory Activity and Selectivity of Compound 15
| Target | IC50 (nmol/L) | Selectivity Index |
| PDE8A | 11 | - |
| PDE1C | >6200 | 562-fold |
| PDE2A | >4300 | 392-fold |
| PDE3A | >10000 | >900-fold |
| PDE4D2 | >5500 | 500-fold |
| PDE5A1 | >4800 | 437-fold |
| PDE7A1 | >4850 | 441-fold |
| PDE9A2 | >10000 | >900-fold |
| PDE10A | >1220 | 111-fold |
Data from a study on the non-chiral 9-benzyl-2-chloro-adenine derivative, compound 15.[1]
Key Signaling Pathway: PDE8B/cAMP/CREB
In neurodegenerative conditions like Alzheimer's disease, the accumulation of amyloid-β oligomers (AβO) can lead to an upregulation of PDE8B.[2] This increased PDE8B activity results in the hydrolysis of cAMP, leading to decreased levels of this crucial second messenger. The reduction in cAMP levels subsequently diminishes the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of the cAMP response element-binding protein (CREB).[2] Activated CREB is essential for the transcription of genes involved in neuronal survival, synaptic plasticity, and memory, including Brain-Derived Neurotrophic Factor (BDNF).[2] The inhibition of PDE8B by compounds like this compound is hypothesized to counteract this pathological cascade, thereby restoring neuroprotective signaling.
Experimental Protocols
In Vitro Model: Amyloid-β Oligomer (AβO)-Exposed BV2 Microglial Cells
This model is utilized to study the effects of PDE8B inhibition on neuroinflammation in a cellular context relevant to Alzheimer's disease.[2][3]
1. Preparation of Amyloid-β Oligomers (AβO):
-
Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP).
-
Evaporate the HFIP using a vacuum concentrator and dry the resulting peptide film.
-
Resuspend the Aβ monomers in dimethyl sulfoxide (DMSO) to a concentration of 2.2 mM.
-
To form oligomers, dilute the Aβ in DMSO with cell culture medium (e.g., F-12 medium) and incubate overnight at room temperature.
2. BV2 Cell Culture and Treatment:
-
Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells at an appropriate density and allow them to adhere.
-
Pre-treat the BV2 cells with varying concentrations of this compound (e.g., 150 nM, 300 nM, 600 nM) for a specified duration before exposing them to AβO.[2]
-
Expose the cells to a final concentration of AβO (e.g., 100 nM) for 24 hours to induce a pro-inflammatory response.[4]
3. Analysis of Inflammatory Markers and Signaling Proteins:
-
Western Blotting:
-
Lyse the treated BV2 cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PDE8A, PDE8B, p-CREB, CREB, and housekeeping proteins (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.
-
-
ELISA:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits.
-
In Vivo Model: APP/PS1 Transgenic Mice
The APP/PS1 mouse model is a widely used transgenic model that develops age-dependent amyloid plaques and cognitive deficits, mimicking aspects of Alzheimer's disease pathology.[5]
1. Animal Husbandry and Treatment:
-
House male APP/PS1 transgenic mice and wild-type littermates under standard laboratory conditions.
-
At a specified age (e.g., 10 months), administer this compound (e.g., 0.1 or 1 mg/kg) or vehicle via oral gavage daily for a period of 21 consecutive days.[2]
2. Behavioral Testing:
-
Morris Water Maze (MWM):
-
Use a circular pool filled with opaque water.
-
Train the mice to find a hidden platform using distal visual cues over several days.
-
Record the escape latency and path length to assess spatial learning.
-
Conduct a probe trial with the platform removed to evaluate memory retention.
-
-
Novel Object Recognition (NOR) Test:
-
Habituate the mice to an open-field arena.
-
In the training phase, allow the mice to explore two identical objects.
-
In the testing phase, replace one of the familiar objects with a novel object.
-
Measure the time spent exploring the novel versus the familiar object to assess recognition memory.
-
3. Immunohistochemical and Biochemical Analysis:
-
Immunofluorescence Staining:
-
Perfuse the mice and collect the brain tissue.
-
Prepare brain sections and perform immunofluorescence staining for microglial markers (e.g., Iba1) to assess microglial activation and neuroinflammation.
-
-
Western Blotting and ELISA:
-
Homogenize brain tissue (e.g., hippocampus and cortex) to analyze the expression of PDE8B, components of the cAMP/CREB signaling pathway, and levels of Aβ1-42.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a PDE8B inhibitor in preclinical models of neurodegeneration.
PDE8B in Autosomal-Dominant Striatal Degeneration (ADSD)
Mutations in the PDE8B gene have been identified as the cause of autosomal-dominant striatal degeneration (ADSD), a rare neurodegenerative movement disorder.[6][7][8]
Table 3: Known Pathogenic Variants in PDE8B Associated with ADSD
| Family Origin | Variant Type | Specific Mutation | Consequence |
| German | Frameshift | c.94G>C + c.95delT | Loss of function |
| Japanese | Nonsense | c.304G>T | Truncated protein |
| Chinese | Nonsense | c.304G>T | Truncated protein |
| Brazilian | Frameshift | c.79delC | Loss of function |
| - | Frameshift | c.328_329delAC | Loss of function |
Data compiled from multiple studies on ADSD.[9]
The diagram below illustrates the logical relationship between a PDE8B mutation and the resulting pathology in ADSD.
Conclusion
The preliminary evidence strongly suggests that PDE8B is a promising therapeutic target for neurodegenerative diseases. The inhibition of PDE8B has been shown to mitigate neuroinflammation and improve cognitive function in preclinical models of Alzheimer's disease. Furthermore, the genetic link between PDE8B mutations and autosomal-dominant striatal degeneration underscores the critical role of this enzyme in neuronal health. Further research, including the development of highly selective and brain-penetrant PDE8B inhibitors, is warranted to fully explore the therapeutic potential of targeting this pathway in neurodegeneration.
References
- 1. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer model chip with microglia BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PDE8B Inhibition in Cell Culture
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of a representative PDE8B inhibitor, PF-04957325, in cell culture experiments. As no specific compound designated "PDE8B-IN-1" is prominently documented in scientific literature, this document leverages the extensive data available for the potent and selective PDE8 inhibitor, PF-04957325, as a proxy.
Introduction
Phosphodiesterase 8B (PDE8B) is a high-affinity, cAMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Inhibition of PDE8B leads to an accumulation of cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.[1] This mechanism is implicated in a variety of cellular processes, including steroidogenesis, neuroinflammation, and T-cell function.[1][2]
PF-04957325 is a highly potent and selective inhibitor of both PDE8A and PDE8B, making it an invaluable tool for studying the physiological roles of these enzymes.[3][4] These protocols provide a framework for utilizing this inhibitor to investigate the effects of PDE8B inhibition in various cell lines.
Quantitative Data
The following tables summarize the key quantitative data for the representative PDE8 inhibitor, PF-04957325.
Table 1: Inhibitory Potency (IC₅₀) of PF-04957325 [3][4][5]
| Target | IC₅₀ Value | Selectivity |
| PDE8A | 0.7 nM | >1.5 µM against other PDE isoforms |
| PDE8B | ~0.3 nM | >1.5 µM against other PDE isoforms |
Table 2: Functional Potency (Effective Concentrations) in Cellular Assays [1][2]
| Cell Type | Assay | Measured Effect | Effective Concentration Range |
| Mouse Leydig Cells | Testosterone Production | Stimulation | 38 nM (EC₅₀ in PDE8B-/- cells) |
| BV2 Microglial Cells | Anti-inflammatory Effects | Reversal of AβO-induced inflammation | 150 - 600 nM |
| Human Atrial Myocytes | cAMP Level Increase | Stimulation | 30 nM |
Experimental Protocols
3.1. Preparation of PF-04957325 Stock Solution
-
Reconstitution: PF-04957325 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]
-
Working Dilutions: Prepare fresh serial dilutions of the inhibitor in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.[2] Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
3.2. General Cell Culture Protocol
The following are general guidelines for culturing cell lines commonly used in PDE8B research. Specific protocols may need to be optimized for your laboratory's conditions.
3.2.1. Y-1 Adrenocortical Carcinoma Cells [6][7]
-
Description: A mouse adrenal gland tumor cell line that produces steroids and is responsive to ACTH.
-
Culture Medium: Ham's F-10 or F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum (FBS).[7]
-
Culture Conditions: 37°C, 5% CO₂.
-
Subculturing:
-
When cells reach 70-80% confluency, remove the medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate until cells detach (typically 5-15 minutes).
-
Neutralize the trypsin with 6.0 to 8.0 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Seed new culture vessels at a ratio of 1:3 to 1:6.[7]
-
3.2.2. MA-10 Leydig Cells [8][9][10]
-
Description: A mouse Leydig tumor cell line that produces progesterone and is responsive to luteinizing hormone (LH).[10][11]
-
Culture Medium: RPMI 1640 or DMEM/F-12 medium supplemented with 15% horse serum or 10% FBS.[9][10]
-
Culture Conditions: 37°C, 5% CO₂.[12]
-
Subculturing:
-
For experiments, plate cells at a density of 8.0 × 10⁴ cells/well in 24-well plates.[8]
-
Follow standard trypsinization procedures for subculturing when cells reach appropriate confluency. An inoculum of 2 x 10⁴ to 3 x 10⁴ viable cells/cm² is recommended.
-
3.2.3. BV2 Microglial Cells [2][13][14]
-
Description: A murine microglial cell line commonly used to study neuroinflammation.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[13]
-
Culture Conditions: 37°C, 5% CO₂.[2]
-
Subculturing:
3.3. cAMP Measurement Assay
This protocol outlines a general method for measuring intracellular cAMP levels.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: If applicable, pre-treat cells with an inflammatory stimulus (e.g., 10 µM AβO for 24 hours in BV2 cells) or other relevant compounds.[2]
-
Inhibitor Treatment: Treat cells with varying concentrations of the PDE8B inhibitor (e.g., 150, 300, 600 nM) for a specified duration (e.g., 6 hours).[2]
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Use a commercially available cAMP ELISA kit to measure the concentration of cAMP in the cell lysates. Follow the manufacturer's instructions for the competitive binding assay and signal detection.
-
Data Analysis: Calculate cAMP concentrations based on a standard curve and normalize to the protein concentration of the cell lysate.
3.4. PKA Activity Assay (Western Blot for Phospho-PKA Substrates)
This protocol assesses the activation of PKA by measuring the phosphorylation of its downstream substrates.
-
Cell Treatment: Treat cells with the PDE8B inhibitor as described in the cAMP measurement assay.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-PKA substrates overnight at 4°C.[8][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Normalize the results to a loading control such as GAPDH or β-actin.
-
3.5. Steroidogenesis Assay (Progesterone/Testosterone Measurement)
This protocol is for measuring steroid production in steroidogenic cell lines like MA-10 or Y-1.
-
Cell Seeding and Starvation: Seed cells in 24-well plates. After two days, wash the cells with serum-free medium and incubate in serum-free medium for 3 hours at 37°C.[8]
-
Inhibitor Treatment: Replace the medium with fresh medium containing the PDE8B inhibitor at various concentrations (e.g., 3-1000 nM) and incubate for a specified time (e.g., 3 hours).[8] Co-treatment with a PDE4 inhibitor like rolipram can also be performed to investigate synergistic effects.[8]
-
Sample Collection: Collect the cell culture supernatant for steroid measurement.
-
Steroid Quantification: Measure the concentration of the steroid of interest (e.g., progesterone for MA-10 cells) in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: Normalize the steroid production to the total protein content of the cells in each well.
Visualizations
4.1. Signaling Pathway of PDE8B Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Y1. Culture Collections [culturecollections.org.uk]
- 8. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MA-10 cell - Wikipedia [en.wikipedia.org]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. benchchem.com [benchchem.com]
- 14. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
PDE8B-IN-1 dosage and administration guidelines
For research use only. Not for use in humans.
Introduction
PDE8B-IN-1 hydrochloride, also known as compound 42, is a potent and selective inhibitor of Phosphodiesterase 8B (PDE8B), with a reported half-maximal inhibitory concentration (IC50) of 1.5 nM[1][2][3][4][5]. As a member of the phosphodiesterase (PDE) family of enzymes, PDE8B specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE8B leads to an increase in intracellular cAMP levels, which can modulate a range of cellular processes. These application notes provide a summary of available data and experimental protocols for the use of this compound and a closely related, extensively studied PDE8 inhibitor, PF-04957325, as a representative compound for in vitro and in vivo research.
Data Presentation
Due to the limited publicly available data for this compound, this section includes data for both this compound and the well-characterized PDE8 inhibitor PF-04957325 to provide a comprehensive overview for researchers.
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Reference |
| This compound hydrochloride | PDE8B | 1.5 nM | [1][2][3][4][5] |
| PF-04957325 | PDE8A | 0.7 nM | [6][7][8] |
| PDE8B | 0.3 nM | [6][7][8] |
Table 2: In Vitro Experimental Parameters for PF-04957325
| Cell Line | Application | Concentration Range | Incubation Time | Key Findings | Reference |
| BV2 murine microglial cells | Investigation of neuroinflammation | 150, 300, 600 nM | 6 hours (pretreatment) | Dose-dependently reversed AβO-induced increase in PDE8A expression. | [9][10] |
| Breast cancer cells | Cell migration assay | Not specified | 72 hours | Inhibited breast cancer cell migration. | [6] |
| WT Leydig and MA10 cells | Steroid production assay | Not specified | Not specified | Increased steroid production. | [6] |
Table 3: In Vivo Experimental Parameters for PF-04957325
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| C57BL/6 mice (EAE model) | Subcutaneous injection | 10 mg/kg/dose (3x daily) | 6 to 13 days | Ameliorated clinical signs of EAE. | [11] |
| C57BL/6 mice (EAE model) | Subcutaneous osmotic pump | 15.5 mg/kg/day | 14 days | Ameliorated clinical signs of EAE. | [11] |
| C57BL/6J mice (AβO-injected) | Oral gavage | 0.1 or 1 mg/kg | 21 consecutive days | Attenuated cognitive impairment. | [9][10] |
| APP/PS1 transgenic mice | Oral gavage | 0.1 or 1 mg/kg | 21 consecutive days | Attenuated cognitive impairment. | [9][10] |
Experimental Protocols
The following protocols are based on published studies using the selective PDE8 inhibitor PF-04957325 and can be adapted for use with this compound with appropriate validation.
Protocol 1: In Vitro Inhibition of Microglial Activation
This protocol is adapted from studies on PF-04957325 in BV2 microglial cells[9][10].
Objective: To assess the effect of a PDE8B inhibitor on the activation of microglial cells in vitro.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or PF-04957325
-
Amyloid-β oligomers (AβO) or other inflammatory stimuli
-
Reagents for Western blotting and ELISA
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed BV2 cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Inhibitor Pretreatment: Prepare stock solutions of the PDE8B inhibitor in DMSO. Dilute the inhibitor to final concentrations (e.g., 150, 300, 600 nM) in cell culture medium. Pre-treat the cells with the inhibitor for 6 hours.
-
Stimulation: After pretreatment, stimulate the cells with AβO (e.g., 10 µM) for 24 hours to induce an inflammatory response.
-
Analysis: Collect cell lysates and supernatants for analysis.
-
Western Blotting: Analyze the expression levels of PDE8A, PDE8B, and components of the cAMP/PKA/CREB signaling pathway.
-
ELISA: Measure the concentration of cAMP in the cell lysates.
-
Protocol 2: In Vivo Administration in a Mouse Model of Neuroinflammation
This protocol is based on studies using PF-04957325 in a mouse model of Alzheimer's disease[9][10].
Objective: To evaluate the in vivo efficacy of a PDE8B inhibitor in a mouse model of neuroinflammation.
Materials:
-
C57BL/6J mice or a relevant transgenic mouse model (e.g., APP/PS1)
-
This compound or PF-04957325
-
Vehicle (e.g., 1.2% DMSO in PBS for oral gavage)
-
Stereotactic injection apparatus (if applicable)
-
Behavioral testing equipment (e.g., Y-maze, Morris water maze)
Procedure:
-
Animal Model: Induce the disease model if necessary (e.g., stereotactic injection of AβO into the hippocampus).
-
Drug Preparation: Dissolve the PDE8B inhibitor in the appropriate vehicle to achieve the desired final concentrations (e.g., 0.1 and 1 mg/kg).
-
Administration: Administer the inhibitor or vehicle to the mice via the chosen route (e.g., oral gavage) for the specified duration (e.g., 21 consecutive days).
-
Behavioral Testing: Conduct behavioral tests (e.g., Y-maze, novel object recognition, Morris water maze) to assess cognitive function.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue for further analysis (e.g., Western blotting, immunohistochemistry) to examine the effects on signaling pathways and neuroinflammation.
Mandatory Visualizations
Signaling Pathway of PDE8B Inhibition
Caption: PDE8B Inhibition Signaling Pathway.
Experimental Workflow for In Vitro Studies
Caption: In Vitro Experimental Workflow.
Experimental Workflow for In Vivo Studies
Caption: In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. environmental-expert.com [environmental-expert.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. gentaur.com [gentaur.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. labshake.com [labshake.com]
- 9. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
preparing PDE8B-IN-1 stock solution and working concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDE8B-IN-1 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 8B (PDE8B), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] PDE8B is a high-affinity, cAMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cAMP levels.[3] Inhibition of PDE8B by this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades. This mechanism is of significant interest in various research areas, including the study of diabetes, steroidogenesis, and other cAMP-mediated physiological processes.[1][3][4]
These application notes provide detailed protocols for the preparation of this compound stock solutions, guidelines for determining appropriate working concentrations, and an overview of the relevant signaling pathways.
Physicochemical and Potency Data
A clear understanding of the inhibitor's properties is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Weight | 382.87 g/mol | [1][5] |
| IC₅₀ (PDE8B) | 1.5 nM | [1][2] |
| IC₅₀ (PDE8A) | 1.9 nM | [6] |
| Solubility (DMSO) | Up to 100 mM | [6] |
| Solubility (Water) | Up to 20 mM (with gentle warming) | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required amount: Based on the desired stock solution concentration (e.g., 10 mM), calculate the mass of this compound hydrochloride needed.
-
Calculation Example for 10 mM Stock Solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 382.87 g/mol * (1000 mg / 1 g) = 3.8287 mg
-
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particulates.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.[8]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[8]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[8]
-
It is recommended to re-evaluate the efficacy of the solution if stored at -20°C for more than one month.[8]
-
Determination of Working Concentration
The optimal working concentration of this compound will vary depending on the specific cell type, assay conditions, and experimental goals.
General Guidelines:
-
Starting Range: Based on the low nanomolar IC₅₀ of this compound, a starting concentration range of 10 nM to 1000 nM is recommended for most cell-based assays. This is consistent with concentrations used for other potent and selective PDE8 inhibitors like PF-04957325.[3]
-
Dose-Response Experiment: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. This typically involves treating cells with a range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) and measuring the desired biological endpoint.
-
DMSO Control: When preparing working solutions by diluting the DMSO stock in aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Example Application: Steroidogenesis Assay in Leydig Cells
In studies investigating the role of PDE8 in steroidogenesis in MA10 Leydig cells, a similar selective PDE8 inhibitor, PF-04957325, was used at concentrations ranging from 30 nM to 1000 nM, which resulted in a significant increase in progesterone production.[3] This provides a valuable reference for designing experiments with this compound in similar cell lines.
Signaling Pathway and Experimental Workflow
PDE8B Signaling Pathway
PDE8B is a critical regulator of the cAMP/PKA signaling pathway. Inhibition of PDE8B disrupts the degradation of cAMP, leading to its accumulation and the subsequent activation of PKA. Activated PKA can then phosphorylate a variety of downstream targets, influencing processes such as gene expression and steroidogenesis.
Caption: this compound inhibits PDE8B, increasing cAMP and activating PKA signaling.
Experimental Workflow for Stock Solution Preparation
A standardized workflow ensures consistency and accuracy in preparing the inhibitor stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for PDE8B-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 8B (PDE8B) is a high-affinity, cyclic AMP (cAMP)-specific phosphodiesterase that plays a crucial role in regulating intracellular cAMP levels.[1][2] Dysregulation of cAMP signaling is implicated in various pathologies, making PDE8B a compelling therapeutic target for a range of diseases, including endocrine disorders such as bilateral adrenocortical hyperplasia and thyroid dysfunction.[1][3] This document provides detailed application notes and protocols for the use of PDE8B-IN-1, a potent and selective inhibitor of PDE8B, in high-throughput screening (HTS) assays designed to identify and characterize novel PDE8B modulators.
Note: Based on available scientific literature, the specific designation "this compound" is not widely referenced. The data and protocols provided herein are based on the well-characterized and highly selective PDE8 inhibitor, PF-04957325 , which is presumed to be functionally equivalent or identical to this compound for the purposes of this guide.
Signaling Pathway of PDE8B
PDE8B is a key enzyme in the G protein-coupled receptor (GPCR) signaling pathway.[4] Upon activation by an external stimulus (e.g., a hormone), GPCRs activate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to a cellular response. PDE8B terminates this signal by hydrolyzing cAMP to AMP, thus downregulating the pathway. Inhibition of PDE8B by compounds like this compound leads to an accumulation of intracellular cAMP, prolonged PKA activation, and an amplified cellular response.
Quantitative Data for this compound (PF-04957325)
The following table summarizes the inhibitory potency of PF-04957325 against PDE8 isoforms.
| Target | IC50 (nM) | Assay Type | Reference |
| PDE8A | 0.7 | Enzymatic | [5] |
| PDE8B | 0.3 | Enzymatic | [5] |
IC50 values for other PDE isoforms are reported to be >1.5 µM, highlighting the selectivity of this inhibitor.[5]
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay
This protocol is designed for a 96- or 384-well plate format and is based on the principle of fluorescence polarization. The assay measures the ability of a test compound to inhibit PDE8B-catalyzed hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP). When the small FAM-cAMP is hydrolyzed by PDE8B to FAM-AMP, a binding agent in the assay solution specifically binds to the phosphate group of FAM-AMP, forming a larger complex. This larger complex rotates more slowly in solution, resulting in a higher fluorescence polarization value.
Materials:
-
Recombinant human PDE8B enzyme
-
FAM-labeled cyclic AMP (FAM-cAMP)
-
Binding Agent (phosphate-binding nanoparticles)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
96- or 384-well black, flat-bottom plates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Protocol Steps:
-
Compound Plating:
-
Add 1 µL of test compounds dissolved in DMSO to the appropriate wells of a 96- or 384-well plate.
-
For the positive control, add 1 µL of a high concentration of this compound (e.g., 10 µM).
-
For the negative control (no inhibition), add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant PDE8B in assay buffer at the desired concentration.
-
Dispense 24 µL of the PDE8B solution to each well containing the compounds and controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction:
-
Prepare a solution of FAM-cAMP in assay buffer.
-
Add 25 µL of the FAM-cAMP solution to each well to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature. The incubation time may need to be optimized based on enzyme activity.
-
-
Termination and Detection:
-
Add 50 µL of the Binding Agent solution to each well to stop the reaction and bind to the hydrolyzed FAM-AMP.
-
Incubate for 30 minutes at room temperature to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_positive_control) / (FP_negative_control - FP_positive_control)) Where:
-
FP_compound is the fluorescence polarization of the well with the test compound.
-
FP_positive_control is the fluorescence polarization of the well with the high concentration of this compound (maximum inhibition).
-
FP_negative_control is the fluorescence polarization of the well with DMSO (no inhibition).
-
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition, a dose-response curve should be generated by testing a range of concentrations.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated by fitting the data to a four-parameter logistic equation.
-
Cell-Based Secondary Assays
Hits identified from the primary HTS assay should be validated in a cell-based assay to confirm their activity in a more physiological context. An example of a relevant secondary assay is the measurement of steroidogenesis in Leydig or adrenal cells.
Example Protocol: Steroid Production in MA-10 Leydig Cells
-
Cell Culture: Plate MA-10 Leydig cells in a 24-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or this compound for a specified period (e.g., 4 hours).
-
Stimulation (Optional): To investigate the effect on stimulated steroidogenesis, cells can be co-treated with a low dose of a stimulating agent like luteinizing hormone (LH).
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Measure the concentration of a relevant steroid (e.g., progesterone or testosterone) in the supernatant using a commercially available ELISA or RIA kit.
-
Data Analysis: Compare the amount of steroid produced in the presence of the test compound to the vehicle control. An increase in steroid production indicates inhibition of PDE8B.[6]
Conclusion
This compound is a valuable tool for the investigation of PDE8B function and for the discovery of novel therapeutics. The provided protocols for a fluorescence polarization-based HTS assay and a cell-based secondary assay offer a robust framework for identifying and characterizing new PDE8B inhibitors. Careful optimization of assay conditions will be crucial for achieving reliable and reproducible results.
References
- 1. Gene - PDE8B [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. Phosphodiesterase 8B and cyclic AMP signaling in the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE8B - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Specificity of PDE8B-IN-1
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 8B (PDE8B) is a high-affinity, 3',5'-cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase.[1] It plays a crucial role in regulating intracellular cAMP levels, thereby modulating various physiological processes, including steroidogenesis in the adrenal glands and Leydig cells.[2][3] The development of selective inhibitors for PDE8B is of significant interest for therapeutic applications. This document provides a detailed protocol for assessing the specificity of a novel PDE8B inhibitor, designated as PDE8B-IN-1. The protocol outlines both in vitro biochemical assays and in vivo cell-based approaches to determine the inhibitor's potency, selectivity against other phosphodiesterase (PDE) families, and its effects on the cAMP signaling pathway.
Data Presentation
Table 1: In Vitro PDE Isozyme Selectivity Profile of this compound
| PDE Isozyme | Substrate | IC50 (nM) of this compound | IC50 (nM) of PF-04957325 (Reference) | IC50 (nM) of IBMX (Reference) |
| PDE1A | cAMP/cGMP | >10,000 | 1,700 | |
| PDE2A | cAMP/cGMP | >10,000 | 2,800 | |
| PDE3A | cAMP/cGMP | >10,000 | 700 | |
| PDE4D | cAMP | >10,000 | 1,600 | |
| PDE5A | cGMP | >10,000 | 3,500 | |
| PDE6C | cGMP | >10,000 | 35,000 | |
| PDE7A | cAMP | >10,000 | 13,000 | |
| PDE8A | cAMP | 0.7 | >100,000 | |
| PDE8B | cAMP | <0.3 | >100,000 | |
| PDE9A | cGMP | >10,000 | >100,000 | |
| PDE10A | cAMP/cGMP | >10,000 | 1,200 | |
| PDE11A | cAMP/cGMP | 8.4 | 1,100 |
Note: IC50 values for reference compounds are representative and may vary between studies. Values for this compound are to be determined experimentally.
Table 2: Cell-Based Assay Results for this compound
| Cell Line | Assay Type | Endpoint Measurement | EC50 (nM) of this compound |
| HEK293 | CRE-Luciferase Reporter Assay | Luciferase Activity | |
| MA-10 | Steroidogenesis Assay | Progesterone Production | |
| Y-1 | Steroidogenesis Assay | Corticosterone Production | |
| WT Leydig | Steroidogenesis Assay | Testosterone Production | |
| PDE8B-/- | Steroidogenesis Assay | Testosterone Production |
Note: EC50 values for this compound are to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro PDE Isozyme Selectivity Profiling
This protocol is designed to determine the selectivity of this compound against a panel of phosphodiesterase isozymes.
Materials:
-
Recombinant human PDE enzymes (PDE1-PDE11)
-
This compound
-
PF-04957325 (selective PDE8 inhibitor, for reference)
-
IBMX (non-selective PDE inhibitor, for reference)
-
Radiolabeled substrate: [³H]-cAMP or [³H]-cGMP
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 0.1 mg/mL BSA)
-
Snake venom nucleotidase
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound, PF-04957325, and IBMX in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the diluted inhibitors to the assay buffer.
-
Add the respective recombinant PDE enzyme to each well.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP for PDE4, 7, 8; [³H]-cGMP for PDE5, 6, 9; and both for PDE1, 2, 3, 10, 11).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Terminate the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting radiolabeled 5'-monophosphate to the corresponding nucleoside.
-
Separate the charged substrate from the uncharged nucleoside product using ion-exchange chromatography (e.g., by adding the reaction mixture to a resin that binds the charged substrate).
-
Quantify the amount of radiolabeled nucleoside product using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each PDE isozyme using non-linear regression analysis.
Protocol 2: Cell-Based CRE-Luciferase Reporter Assay
This assay measures the effect of this compound on intracellular cAMP levels.
Materials:
-
HEK293 cells
-
CRE-luciferase reporter vector
-
PDE8B expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Forskolin
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the CRE-luciferase reporter vector and the PDE8B expression vector.
-
After 24-48 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the fold-change in luciferase activity relative to the forskolin-only treated cells and determine the EC50 value for this compound.
Protocol 3: Steroidogenesis Assay in Leydig and Adrenal Cells
This protocol assesses the functional consequence of PDE8B inhibition on steroid hormone production.
Materials:
-
MA-10 (mouse Leydig tumor cells), Y-1 (mouse adrenal tumor cells), primary wild-type (WT) Leydig cells, and Leydig cells from PDE8B knockout (PDE8B-/-) mice.
-
Cell culture medium
-
Luteinizing hormone (LH) for Leydig cells or Adrenocorticotropic hormone (ACTH) for adrenal cells.
-
This compound
-
ELISA kits for progesterone, corticosterone, and testosterone.
Procedure:
-
Plate the cells in 24- or 48-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of LH (for Leydig cells) or ACTH (for adrenal cells). A non-stimulated control should also be included.
-
Incubate for an appropriate time (e.g., 3-4 hours) to allow for steroid production.
-
Collect the cell culture supernatant.
-
Measure the concentration of the respective steroid hormone (progesterone for MA-10, corticosterone for Y-1, testosterone for primary Leydig cells) in the supernatant using an ELISA kit.
-
The lack of effect of this compound in PDE8B-/- cells will confirm its on-target specificity.[1]
-
Determine the EC50 value for this compound in the different cell types.
Mandatory Visualizations
Caption: PDE8B signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for screening and validating PDE8B inhibitors.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PDE8B-IN-1 in the Study of T-Cell Activation and Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 8B (PDE8B) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in T-lymphocyte signaling. Elevated cAMP levels are generally associated with the suppression of T-cell activation and effector functions. PDE8B, along with its isoform PDE8A, possesses a very high affinity for cAMP, making it a pivotal regulator of T-cell motility and adhesion.[1][2][3] The selective inhibition of PDE8B presents a promising therapeutic strategy for modulating immune responses in inflammatory and autoimmune diseases.[4][5]
This document provides detailed application notes and experimental protocols for the use of PDE8B-IN-1 and other selective PDE8 inhibitors in the investigation of T-cell activation and adhesion. This compound is a potent and selective inhibitor of PDE8B with an IC50 value of 1.5 nM.[6] Another well-characterized and highly potent PDE8 inhibitor, PF-04957325, with IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B, is extensively referenced in these protocols due to the wealth of available data on its use in T-cell studies.[4][7]
Data Presentation
Table 1: Inhibitory Activity of Selective PDE8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | PDE8B | 1.5 | [6] |
| PF-04957325 | PDE8A | 0.7 | [4][8] |
| PDE8B | 0.3 | [4][8] | |
| Other PDEs | >1500 | [2][7] |
Table 2: Effects of PDE8 Inhibition on T-Cell Function
| Assay | T-Cell Type | Inhibitor (Concentration) | Observed Effect | Quantitative Data | Reference |
| Adhesion to Endothelial Cells | T-cell blasts | PF-04957325 (1 µM) | Suppression of adhesion | 57% reduction | [9] |
| T-cell blasts | PF-04957325 (0.1 µM) | Suppression of adhesion | 29% reduction | [9] | |
| T-cell blasts | Dipyridamole (100 µM) | Suppression of adhesion | 73% reduction | [5][9] | |
| T-cell blasts | Piclamilast (PDE4 inhibitor) | Increased adhesion | ~20% increase | [5] | |
| Proliferation (polyclonal stimulation) | Effector T-cells (Teff) | PF-04957325 (1 µM) | Minor suppression of proliferation | 43% inhibition | [7][9] |
| Effector T-cells (Teff) | Piclamilast (PDE4 inhibitor, 1 µM) | Strong suppression of proliferation | 95% inhibition | [7][9] | |
| Adhesion to ICAM-1 | CD4+ Teff cells | PDE8A-Raf-1 Disruptor Peptide | Significant reduction in adherence, spreading, and locomotion | - | [7] |
| CD4+ Teff cells | PF-04957325 | No marked alteration | - | [7] |
Signaling Pathways and Experimental Workflows
Caption: PDE8B signaling pathway in T-cell adhesion.
Caption: Experimental workflow for T-cell adhesion assay under shear stress.
Experimental Protocols
Protocol 1: T-Cell Adhesion to Endothelial Cells under Shear Stress
This protocol is designed to quantitatively assess the effect of this compound on T-cell adhesion to an endothelial cell monolayer under physiological flow conditions.
Materials:
-
Human or murine CD4+ T-cells
-
Endothelial cell line (e.g., bEnd.3)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound or PF-04957325
-
DMSO (vehicle control)
-
Flow chamber system
-
Syringe pump
-
Inverted microscope with imaging capabilities
Procedure:
-
Endothelial Cell Monolayer Preparation: a. Culture endothelial cells in a 10 cm tissue-culture treated dish with complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2. b. Once confluent, wash the cells with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cells. d. Resuspend the cell pellet and seed the endothelial cells into the channels of the flow chamber. e. Incubate overnight to allow for the formation of a confluent monolayer.[10]
-
T-Cell Preparation and Treatment: a. Isolate CD4+ T-cells from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting). b. Activate T-cells if required by the experimental design (e.g., using anti-CD3/CD28 antibodies). c. Resuspend the T-cells in complete RPMI-1640 medium. d. Prepare stock solutions of this compound/PF-04957325 in DMSO. e. On the day of the assay, prepare working dilutions of the inhibitor in complete medium. f. Incubate the T-cells with the desired concentrations of the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Adhesion Assay: a. Assemble the flow chamber with the endothelial monolayer on the microscope stage. b. Perfuse the chamber with pre-warmed complete medium. c. Introduce the treated T-cell suspension into the flow chamber at a defined cell density. d. Allow the T-cells to settle on the endothelial monolayer for a short period (e.g., 5-10 minutes) in the absence of flow. e. Initiate flow at a defined shear stress (e.g., 1-2 dyn/cm²) using the syringe pump for a set duration (e.g., 5-10 minutes).[10] f. During and after the application of shear stress, acquire images or videos of multiple fields of view.
-
Data Analysis: a. Count the number of adherent T-cells per field of view before and after the application of shear stress. b. Calculate the percentage of adherent cells for each condition (inhibitor-treated vs. vehicle control). c. Perform statistical analysis to determine the significance of the observed differences.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of this compound on T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Purified CD4+ T-cells
-
Complete RPMI-1640 medium
-
CFSE dye
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
This compound or PF-04957325
-
DMSO (vehicle control)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T-Cell Labeling: a. Resuspend purified T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. c. Quench the labeling reaction by adding 5 volumes of ice-cold complete medium. d. Wash the cells twice with complete medium to remove excess CFSE. e. Resuspend the CFSE-labeled T-cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: a. Prepare a 96-well plate with plate-bound anti-CD3 antibodies or have anti-CD3/CD28 beads ready. b. Prepare serial dilutions of this compound/PF-04957325 in complete medium. c. Add 100 µL of the CFSE-labeled T-cell suspension to each well (1 x 10^5 cells/well). d. Add 100 µL of the inhibitor dilutions or vehicle control to the respective wells. e. Add soluble anti-CD28 antibody or anti-CD3/CD28 beads to stimulate the T-cells.
-
Incubation and Analysis: a. Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator. b. Harvest the cells from each well. c. Analyze the cells by flow cytometry, detecting the CFSE signal in the FITC or an equivalent channel. d. Proliferation is indicated by the appearance of successive peaks of halved fluorescence intensity. e. Quantify the percentage of divided cells and the proliferation index for each condition.
Protocol 3: Disruption of the PDE8A-Raf-1 Interaction
This protocol utilizes a cell-permeable peptide to specifically disrupt the interaction between PDE8A and Raf-1, allowing for the investigation of the functional consequences of this complex in T-cells.
Materials:
-
Purified CD4+ T-cells
-
Cell-permeable PDE8A-Raf-1 disruptor peptide (sequence based on the Raf-1 binding domain of PDE8A, typically stearylated for cell permeability).[11][12]
-
Scrambled control peptide (stearylated).[11]
-
Complete RPMI-1640 medium
-
Reagents for co-immunoprecipitation and Western blotting or for functional assays (e.g., adhesion assay as described in Protocol 1).
Procedure:
-
Peptide Treatment: a. Resuspend purified T-cells in complete medium. b. Treat the cells with the PDE8A-Raf-1 disruptor peptide or the scrambled control peptide at a final concentration of 10 µM.[11] c. Incubate the cells for 4 hours at 37°C to allow for peptide uptake.[11]
-
Assessment of Complex Disruption (Co-immunoprecipitation): a. Lyse the peptide-treated cells in a suitable lysis buffer. b. Perform immunoprecipitation using an antibody against either PDE8A or Raf-1. c. Elute the immunoprecipitated proteins and separate them by SDS-PAGE. d. Perform Western blotting and probe for the co-precipitated protein (Raf-1 if PDE8A was immunoprecipitated, and vice versa). e. Compare the amount of co-precipitated protein between disruptor peptide-treated and control peptide-treated cells.
-
Functional Analysis: a. Following peptide treatment, subject the T-cells to a functional assay, such as the adhesion assay described in Protocol 1. b. Compare the adhesion of T-cells treated with the disruptor peptide to those treated with the scrambled control peptide to determine the role of the PDE8A-Raf-1 complex in T-cell adhesion.[13]
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PDE8 Regulates Rapid Teff Cell Adhesion and Proliferation Independent of ICER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphodiesterase-8A binds to and regulates Raf-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase-8A binds to and regulates Raf-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDE8 controls CD4+ T cell motility through the PDE8A-Raf-1 kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PDE8B-IN-1 in Leydig Cell Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 8B (PDE8B) is a high-affinity, cAMP-specific phosphodiesterase that, along with its isoform PDE8A, plays a crucial role in regulating steroidogenesis in Leydig cells. These enzymes maintain low basal cAMP levels, thereby suppressing the production of testosterone. Inhibition of PDE8B, particularly in conjunction with PDE4 inhibition, has been shown to significantly increase steroid production. This document provides detailed application notes and protocols for the use of PDE8B-IN-1 (a selective PDE8 inhibitor, with experimental data largely based on the well-characterized inhibitor PF-04957325) in Leydig cell research. This compound serves as a critical tool for investigating the nuanced roles of cAMP signaling in testosterone synthesis and for exploring potential therapeutic strategies to modulate steroid hormone levels.
Mechanism of Action
In Leydig cells, luteinizing hormone (LH) stimulates the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including hormone-sensitive lipase (HSL) and steroidogenic acute regulatory (StAR) protein, leading to the mobilization of cholesterol and its transport into the mitochondria for conversion into steroids. PDE8A and PDE8B hydrolyze cAMP, acting as a brake on this signaling cascade under basal conditions.[1][2][3] PDE8A is primarily localized to the mitochondria, while PDE8B is more broadly distributed throughout the cytosol.[1][2][3][4]
Inhibition of PDE8B with a selective inhibitor like this compound leads to an accumulation of cAMP, increased PKA activity, and consequently, enhanced steroidogenesis.[1] Research has demonstrated a synergistic effect when PDE8 and PDE4 are inhibited simultaneously, suggesting they regulate distinct pools of cAMP that are both involved in steroid production.[1][2][4] This dual inhibition leads to a significant increase in the phosphorylation of HSL and the expression of StAR protein, key regulatory steps in testosterone synthesis.[1][2]
Signaling Pathway of PDE8B in Leydig Cell Steroidogenesis
References
- 1. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC3310417 - cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis. - OmicsDI [omicsdi.org]
Application Notes and Protocols for Evaluating PDE8B-IN-1 Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of PDE8B-IN-1, a selective inhibitor of phosphodiesterase 8B (PDE8B), on gene expression. The protocols outlined below are designed to enable researchers to investigate the molecular consequences of PDE8B inhibition, particularly in the context of steroidogenesis and cAMP-mediated signaling pathways.
Introduction
Phosphodiesterase 8B (PDE8B) is a high-affinity, cAMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of the second messenger cyclic AMP (cAMP).[1][2][3] By catalyzing the hydrolysis of cAMP, PDE8B modulates the activity of protein kinase A (PKA) and downstream signaling cascades that control various cellular processes, including gene expression. Inhibition of PDE8B with small molecules like this compound is expected to increase intracellular cAMP levels, thereby activating PKA and altering the transcription of target genes. Notably, both genetic ablation and pharmacological inhibition of PDE8 have been shown to increase the expression of enzymes involved in steroidogenesis.[4][5]
These protocols will detail methods for treating cells with this compound, quantifying changes in gene expression using modern molecular biology techniques, and analyzing the resulting data to understand the biological impact of PDE8B inhibition.
Signaling Pathway Overview
Inhibition of PDE8B by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates PKA, which then phosphorylates downstream targets, including transcription factors that modulate the expression of genes involved in steroidogenesis and other cellular processes.
Caption: this compound signaling pathway.
Key Experimental Protocols
To assess the impact of this compound on gene expression, a series of experiments are required, from cell culture and treatment to data acquisition and analysis.
Cell Culture and Treatment
This protocol describes the general procedure for treating a relevant cell line with this compound. The choice of cell line is critical and should be based on the expression of PDE8B and the biological question of interest. For steroidogenesis studies, cell lines such as mouse Leydig tumor cells (MA-10) or mouse adrenal cortex tumor cells (Y-1) are commonly used.[1]
Materials:
-
Appropriate cell line (e.g., MA-10, Y-1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound (and/or a selective PDE8 inhibitor like PF-04957325)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture both early and late gene expression changes.
-
After incubation, proceed immediately to RNA isolation.
RNA Isolation and Quantification
High-quality RNA is essential for downstream gene expression analysis.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol reagent per well.
-
Follow the manufacturer's protocol for the chosen RNA isolation method.
-
Resuspend the final RNA pellet in an appropriate volume of nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a Bioanalyzer.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach to quantify the expression of specific genes of interest. It is often used to validate findings from genome-wide expression studies.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific forward and reverse primers for target genes (e.g., StAR, MC2R) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound treated and vehicle-treated samples, normalized to the housekeeping gene.
Genome-Wide Gene Expression Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.
Experimental Workflow for RNA-Seq
Caption: RNA-Seq experimental workflow.
Protocols:
-
RNA Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
Various commercial kits are available for this process (e.g., from Illumina, NEB). Follow the manufacturer's protocol diligently.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, NextSeq).
-
Aim for a sufficient sequencing depth to detect differentially expressed genes (e.g., 20-30 million reads per sample).
-
-
Bioinformatics Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions that are over-represented among the differentially expressed genes.
-
Data Presentation
Quantitative data from gene expression experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: qPCR Analysis of Steroidogenic Gene Expression
| Gene | Treatment | Fold Change (Mean ± SEM) | p-value |
| StAR | Vehicle | 1.0 ± 0.12 | - |
| This compound (1 µM) | 3.5 ± 0.45 | < 0.01 | |
| MC2R | Vehicle | 1.0 ± 0.09 | - |
| This compound (1 µM) | 2.8 ± 0.31 | < 0.01 | |
| CYP11A1 | Vehicle | 1.0 ± 0.15 | - |
| This compound (1 µM) | 2.1 ± 0.22 | < 0.05 |
Note: This is example data and should be replaced with actual experimental results.
Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| StAR | 2.58 | 1.2e-8 | 3.4e-7 |
| NR4A1 | 2.15 | 4.5e-7 | 9.1e-6 |
| MC2R | 1.98 | 8.9e-7 | 1.5e-5 |
| FOS | 1.85 | 1.3e-6 | 2.0e-5 |
| JUN | 1.72 | 2.5e-6 | 3.5e-5 |
| DUSP1 | -1.55 | 3.1e-6 | 4.1e-5 |
| CEBPA | 1.48 | 5.2e-6 | 6.3e-5 |
| ID3 | -1.39 | 7.8e-6 | 8.9e-5 |
| GADD45B | 1.31 | 9.1e-6 | 1.0e-4 |
| ATF3 | 1.25 | 1.2e-5 | 1.3e-4 |
Note: This is example data and should be replaced with actual experimental results.
Conclusion
The methods described in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By combining targeted qPCR analysis with comprehensive RNA-Seq, researchers can gain a detailed understanding of the molecular mechanisms underlying PDE8B function and the therapeutic potential of its inhibitors. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and interpretable results.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PDE8B-IN-1 solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PDE8B-IN-1. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
While specific quantitative data for every batch of this compound may vary, as a triazolopyrimidine-based inhibitor, it is expected to have low aqueous solubility and higher solubility in organic solvents.[1] For initial experiments, dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[2]
Q2: My this compound powder is not dissolving in my organic solvent (e.g., DMSO). What should I do?
If the compound does not readily dissolve with simple mixing, you can try the following steps:
-
Vortexing: Mix the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to break up any clumps and increase the surface area for dissolution.
-
Gentle Warming: Warm the solution to 37°C. Be cautious and check for any information on the compound's temperature stability, as excessive heat can cause degradation.
Q3: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium or buffer. Why did this happen?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous solution where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate. To avoid this, it is crucial to ensure the final concentration of the organic solvent in the aqueous medium is as low as possible (typically <0.5%) while maintaining the compound's solubility.
Q4: How does pH affect the solubility of this compound?
The solubility of many small molecule inhibitors can be pH-dependent. Triazolopyrimidine derivatives may contain functional groups that can be ionized at different pH values.[1] Generally, the ionized (charged) form of a compound is more soluble in aqueous solutions than the neutral form. If your experimental conditions allow, testing a range of pH values for your aqueous buffer might help improve solubility.
Troubleshooting Guide
If you are encountering persistent solubility issues, follow this systematic approach to identify a suitable solvent and concentration for your experiment.
Solubility Data Summary
It is recommended to perform a preliminary solubility test to determine the optimal solvent for your specific batch of this compound. Use the table below to record your experimental findings.
| Solvent | Concentration (mM) | Visual Observation (Clear, Hazy, Precipitate) | Notes |
| DMSO | |||
| Ethanol | |||
| PBS (pH 7.4) | |||
| Cell Culture Media | |||
| Add other solvents |
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing solubility challenges.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, warm the tube gently in a 37°C water bath. Visually inspect to ensure complete dissolution.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Aqueous Buffer Dilution Test
This protocol helps determine the maximum concentration at which this compound remains soluble in your final aqueous buffer.
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your DMSO stock solution in DMSO (e.g., 10X the final desired concentrations). This minimizes the amount of DMSO added to the aqueous buffer.
-
Prepare Aqueous Buffers: Have your final experimental buffer (e.g., PBS, cell culture medium) ready at the desired temperature.
-
Test Dilution: Add the intermediate DMSO dilution to the aqueous buffer to achieve the final desired concentration. For example, add 10 µL of a 10X DMSO stock to 90 µL of aqueous buffer. Ensure the final DMSO concentration remains low (e.g., <0.5%).
-
Observation: Vortex each solution briefly and let it stand at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Quantification (Optional): For a more rigorous assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of the soluble inhibitor using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.
PDE8B Signaling Pathway
PDE8B is a phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger.[3][4] By inhibiting PDE8B, this compound is expected to increase cAMP levels, thereby modulating downstream cellular processes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PDE8B-IN-1 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PDE8B-IN-1 in in vitro assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 8B (PDE8B).[1][2] PDE8B is a high-affinity, cAMP-specific phosphodiesterase, meaning it specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE8B, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This, in turn, activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway, which plays a crucial role in various cellular processes, including steroidogenesis.[3][4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on its potent in vitro IC50 of 1.5 nM, a good starting point for a dose-response experiment is a logarithmic dilution series ranging from 0.1 nM to 1 µM.[1][2] For steroidogenesis assays in Leydig or adrenal cells, concentrations of a similar selective PDE8 inhibitor, PF-04957325, between 30 nM and 1000 nM have been shown to be effective.
Q3: How should I prepare and store this compound?
For in vitro assays, this compound hydrochloride is soluble in DMSO at a concentration of 10 mM. It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that the observed effects are due to PDE8B inhibition and not off-target effects?
To validate the on-target effects of this compound, consider the following approaches:
-
Use a structurally different PDE8B inhibitor: If available, a structurally distinct inhibitor should produce a similar phenotype.
-
Genetic validation: Compare the phenotype observed with this compound to that of cells where PDE8B has been knocked down (e.g., using siRNA or shRNA) or knocked out. The phenotypes should be consistent.
-
Use of knockout cells: A highly specific inhibitor should have no effect in cells lacking the target protein. For instance, the selective PDE8 inhibitor PF-04957325 had no effect on steroid production in PDE8A/B double-knockout cells.[3][4]
-
Dose-response relationship: The observed effect should be dependent on the concentration of this compound.
Q5: How can I differentiate between the inhibition of PDE8A and PDE8B?
Differentiating the roles of these two highly similar isoforms can be challenging. Here are some strategies:
-
Cell line selection: Utilize cell lines that endogenously express only one of the two isoforms. For example, in human testis, PDE8B is exclusively detected in Leydig cells, while PDE8A is found in both Leydig and other cells within the seminiferous tubules.[5]
-
Gene silencing: Use isoform-specific siRNA or shRNA to selectively knock down either PDE8A or PDE8B and observe the effect of this compound.
-
Knockout models: If available, comparing the effects of the inhibitor in PDE8A knockout, PDE8B knockout, and wild-type cells can elucidate the specific role of each isoform.[3][4]
Troubleshooting Guides
Issue 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | The concentration used may be too low. Perform a wider dose-response experiment, for example, from 0.1 nM to 10 µM. |
| Cell Line Insensitivity | The target cell line may not express sufficient levels of PDE8B. Confirm PDE8B expression using qPCR or Western blotting. Consider using a positive control cell line known to respond to PDE8 inhibition (e.g., MA-10 Leydig cells, H295R adrenal cells).[3][4] |
| Compound Instability | The this compound stock solution may have degraded. Prepare a fresh stock solution from the solid compound and avoid repeated freeze-thaw cycles. |
| Rapid cAMP Degradation | Other PDEs with higher capacity might be compensating for PDE8B inhibition. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX, as PDE8 isoforms are insensitive to it, or a PDE4-selective inhibitor like rolipram, which has shown synergistic effects with PDE8 inhibition in steroidogenesis.[3][4] |
Issue 2: High levels of cell death (cytotoxicity) observed.
| Possible Cause | Suggested Solution |
| Concentration is too high | The concentration of this compound may be toxic to the cells. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the toxic threshold for your experiments. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. |
| Contamination | The compound or cell culture may be contaminated. Ensure aseptic techniques are followed and test for mycoplasma contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Differences in cell passage number, confluency, or media composition can affect the cellular response. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate Pipetting | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure proper calibration and use of pipettes. Use a master mix for reagent addition to minimize variability. |
| Reagent Instability | Prepare fresh dilutions of this compound and other key reagents for each experiment. |
Data Presentation
Table 1: Potency of Selective PDE8 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound hydrochloride | PDE8B | 1.5 nM | Biochemical Assay | [1][2] |
| PF-04957325 | PDE8A | 0.7 nM | Biochemical Assay | [6][7] |
| PF-04957325 | PDE8B | < 0.3 nM | Biochemical Assay | [6][7] |
Table 2: Effective Concentrations of a Selective PDE8 Inhibitor (PF-04957325) in Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| MA-10 Leydig Cells | Progesterone Production | 30 - 1000 nM | Modest increase in progesterone production. | |
| Primary Mouse Leydig Cells | Testosterone Production | 30 - 500 nM | Increased basal testosterone production. | [3][4] |
| H295R Adrenal Cells | Steroidogenesis | Not specified | Potentiates ACTH-stimulated steroidogenesis. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Steroidogenesis in H295R Cells (adapted from OECD TG 456)
This protocol outlines a method to assess the impact of this compound on testosterone and progesterone production in the H295R human adrenocortical carcinoma cell line.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
24-well plates
-
This compound
-
DMSO (for stock solution)
-
Positive controls (e.g., Forskolin, an adenylyl cyclase activator)
-
Negative control (vehicle - DMSO)
-
Testosterone ELISA kit
-
Progesterone ELISA kit
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. A recommended starting range is 0.1 nM to 10 µM. Also, prepare solutions for the vehicle control and positive controls.
-
Cell Treatment: After 24 hours of cell seeding, remove the medium and replace it with the medium containing the different concentrations of this compound, vehicle, or positive controls. Incubate the plates for 48 hours.[8][9]
-
Supernatant Collection: After the 48-hour incubation, carefully collect the cell culture supernatant from each well for hormone analysis. Store the supernatant at -20°C or -80°C if not analyzed immediately.[10][11][12]
-
Hormone Quantification: Measure the concentration of testosterone and progesterone in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][10][11][12][13][14][15][16][17]
-
Cell Viability Assay: After collecting the supernatant, assess cell viability in the wells using a standard assay like MTT or LDH to ensure the observed effects on steroidogenesis are not due to cytotoxicity.[18]
Data Analysis:
-
Normalize the hormone concentrations to the vehicle control to determine the fold-change in production.
-
Plot the fold-change in hormone production against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Plot cell viability against the log of the this compound concentration to determine the CC50.
Protocol 2: Assessing PKA Activity via Western Blotting for Phospho-PKA Substrates
This protocol describes how to measure the activation of the PKA pathway downstream of PDE8B inhibition by detecting the phosphorylation of PKA substrates.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Phospho-PKA Substrate (RRXS/T) antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[19][20][21]
-
Incubate the membrane with the primary antibody against phospho-PKA substrates overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL detection reagent to the membrane and visualize the bands using an imaging system.
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrates.
-
Normalize the phospho-protein signal to a loading control (e.g., β-actin or GAPDH) to compare PKA activity across different treatment conditions.
Visualizations
Caption: PDE8B signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing the effect of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. assaygenie.com [assaygenie.com]
- 2. neogen.com [neogen.com]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 7. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. nordicbiosite.com [nordicbiosite.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Rat Testosterone (T) Elisa Kit – AFG Scientific [afgsci.com]
- 15. neogen.com [neogen.com]
- 16. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 17. Human Progesterone (PROG) Elisa Kit – AFG Scientific [afgsci.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
PDE8B-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for PDE8B-IN-1. For specific details, always consult the Certificate of Analysis provided by the supplier for your specific lot.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
A: Upon receipt, it is recommended to store the solid this compound in a cool, dry, and well-ventilated place.[1] While some suppliers may ship the product at room temperature, long-term storage conditions should be followed as indicated on the product's Certificate of Analysis.[2] For potent compounds, it is crucial to store them away from incompatible materials such as strong oxidizing agents.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A: To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the desired solvent, such as DMSO, to the vial to achieve the desired concentration. Gently agitate the vial to dissolve the contents. Avoid vigorous shaking, which can cause foaming and potential denaturation if the compound is sensitive.
Q3: What is the solubility of this compound in common laboratory solvents?
A: this compound hydrochloride is known to be soluble in DMSO at a concentration of 10 mM.[3] The solubility in other organic solvents such as ethanol and dimethyl formamide, as well as in aqueous buffers, may vary. It is a common practice to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted into aqueous buffers for experiments.
Q4: How should I store stock solutions of this compound?
A: The stability of stock solutions will depend on the solvent and storage temperature. For another hydrochloride salt, vardenafil, it is not recommended to store aqueous solutions for more than one day.[4] For organic stock solutions, such as those in DMSO, it is general practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term use, unless otherwise specified on the product datasheet.
Q5: Is this compound sensitive to light?
Q6: What personal protective equipment (PPE) should be used when handling this compound?
A: this compound is a potent inhibitor.[2] Therefore, appropriate PPE should be worn at all times. This includes safety glasses, chemical-resistant gloves, and a laboratory coat.[1] All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Data and Protocols
Solubility Data
| Solvent | Known/Inferred Solubility | Citation |
| DMSO | 10 mM | [3] |
| Ethanol | Inferred to be soluble, but concentration may be limited | |
| Dimethyl Formamide (DMF) | Inferred to be soluble, but concentration may be limited | |
| PBS (pH 7.2) | Inferred to have limited solubility; requires further dilution from a stock solution |
Storage Conditions Summary
| Form | Recommended Storage Temperature | Additional Notes | Citation |
| Solid (Lyophilized) | Room temperature (short-term), refer to Certificate of Analysis for long-term | Store in a cool, dry, well-ventilated place. Protect from moisture. | [1][2] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Aqueous Solution | 2-8°C (short-term) | Prepare fresh for each experiment. Not recommended for storage longer than one day. | [4] |
Experimental Protocol: Reconstitution of this compound
-
Equilibration: Allow the vial containing lyophilized this compound to sit at room temperature for 10-15 minutes before opening. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is collected at the bottom.
-
Solvent Addition: In a chemical fume hood, carefully add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration for your stock solution.
-
Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: If not for immediate use, dispense the stock solution into smaller, single-use aliquots in appropriate vials (e.g., amber or wrapped in foil). Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
Q: My this compound did not fully dissolve in the solvent. What should I do?
A: First, ensure that you have not exceeded the known solubility limit of the compound in the chosen solvent. If the concentration is within the expected range, you can try gentle warming (be cautious as heat can degrade some compounds) or sonication to aid dissolution. If the compound still does not dissolve, it may have degraded due to improper storage or exposure to moisture.
Q: I am seeing a loss of activity with my this compound in my experiments. What could be the cause?
A: A loss of activity could be due to several factors:
-
Improper Storage: The solid compound or stock solutions may have been stored at the wrong temperature or exposed to moisture or light.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. Using single-use aliquots is recommended.
-
Solution Instability: If you are using diluted aqueous solutions, they should be prepared fresh before each experiment. The stability of hydrochloride salts can be pH-dependent, with increased degradation at higher pH levels.[6] Ensure the pH of your experimental buffer is compatible with the compound's stability.
-
Incompatibility with Experimental Buffer: Some components of your buffer system may be incompatible with this compound.
Q: There are visible particulates in my thawed stock solution. Can I still use it?
A: The presence of particulates in a thawed solution could indicate precipitation or degradation of the compound. It is not recommended to use a solution with visible particulates. You may try to redissolve the compound by gentle warming or sonication. If the particulates remain, it is best to prepare a fresh stock solution.
Workflow and Pathway Diagrams
Caption: Workflow for receiving, storing, and preparing this compound.
References
Technical Support Center: Interpreting Unexpected Results with PDE8B-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE8B-IN-1 and other phosphodiesterase 8B (PDE8B) inhibitors. Our aim is to help you interpret unexpected experimental outcomes and provide clear, actionable solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with PDE8B inhibitors in a question-and-answer format.
Question: Why am I not observing the expected increase in steroidogenesis (e.g., testosterone, corticosterone) after treating my cells with a PDE8B inhibitor?
Answer: Several factors could contribute to a lack of response. Consider the following possibilities and troubleshooting steps:
-
Cell Type and PDE Expression: The effect of PDE8B inhibition is highly dependent on the cell type and the relative expression levels of different phosphodiesterases (PDEs). PDE8B is highly expressed in steroidogenic cells like Leydig cells and adrenal fasciculata cells.[1][2] If you are using a different cell type, confirm the expression of PDE8B.
-
Dominant Role of Other PDEs: In some cellular contexts, other PDEs, such as PDE4, may play a more dominant role in regulating the specific pool of cAMP that controls steroidogenesis.[1][3] Co-inhibition of PDE8 and PDE4 has been shown to have a synergistic effect on steroid production.[1][3]
-
Troubleshooting Step: Try co-treatment with a PDE4-selective inhibitor, such as rolipram, to see if this potentiates the effect of your PDE8B inhibitor.
-
-
Stimulation Conditions: The regulatory role of PDE8B can be most prominent under basal or low stimulation conditions.[2] Under high stimulation (e.g., with high concentrations of luteinizing hormone (LH) or adrenocorticotropic hormone (ACTH)), other, higher Km PDEs may become the primary regulators of cAMP levels.[2]
-
Troubleshooting Step: Titrate your stimulating agent and assess the effect of the PDE8B inhibitor at lower concentrations of the stimulant.
-
-
Inhibitor Concentration and Potency: Ensure you are using the PDE8B inhibitor at an effective concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Question: I'm observing a much smaller effect than reported in the literature. What could be the reason?
Answer: A diminished response could be due to the specific PDE8 isoform present or the experimental setup.
-
Differential Roles of PDE8A and PDE8B: Both PDE8A and PDE8B are high-affinity cAMP-specific phosphodiesterases, but they may have different subcellular localizations and regulate distinct cAMP pools.[1][3] PDE8A is often associated with mitochondria, while PDE8B is more broadly distributed in the cytosol.[1][3] The specific inhibitor you are using might have different potencies against PDE8A and PDE8B. For instance, PF-04957325 has been shown to have a lower EC50 in cells expressing only PDE8B compared to those expressing only PDE8A.[1]
-
Troubleshooting Step: If possible, use cell lines with known PDE8A and PDE8B expression profiles or consider genetic knockdown to dissect the roles of each isoform in your system.
-
-
Experimental Endpoint Measurement: The timing of your endpoint measurement is critical. Short-term inhibition of PDE8 can increase PKA activity and phosphorylation of downstream targets, while long-term inhibition can lead to changes in the expression of steroidogenic enzymes.[2]
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of inhibitor treatment for your desired outcome (e.g., acute phosphorylation events vs. chronic changes in gene expression).
-
Question: I am concerned about off-target effects. How can I be sure the observed effects are specific to PDE8B inhibition?
Answer: Ensuring target specificity is a crucial aspect of any inhibitor-based study.
-
Use of Selective Inhibitors: While compounds like PF-04957325 are reported to be highly selective for PDE8, it is important to be aware of the broader inhibitory profiles of other compounds.[1][4] Non-selective PDE inhibitors like IBMX do not inhibit PDE8 isoforms.[1]
-
Cross-reactivity with Other PDEs: Some inhibitors developed for other PDE families may exhibit cross-reactivity with PDE8B.[4]
-
Troubleshooting Step: Compare the effects of your PDE8B inhibitor with those of inhibitors selective for other PDE families expressed in your cells to rule out confounding effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of PDE8B?
A1: PDE8B is a high-affinity, cAMP-specific phosphodiesterase.[1] It plays a crucial role in hydrolyzing cAMP, a key second messenger in many signaling pathways.[5] Unlike many other PDEs, PDE8B is insensitive to the non-selective PDE inhibitor IBMX.[1]
Q2: In which tissues is PDE8B primarily expressed?
A2: PDE8B is highly expressed in steroidogenic tissues such as the adrenal gland and Leydig cells.[1][2] It is also found in the thyroid, and its expression has been noted in various other tissues in both human and mouse models.[1][6]
Q3: What is the general mechanism of action for a PDE8B inhibitor?
A3: A PDE8B inhibitor blocks the enzymatic activity of PDE8B, preventing the breakdown of cAMP. This leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA).[2]
Q4: Are there any known mutations in the PDE8B gene?
A4: Yes, mutations in the PDE8B gene have been associated with conditions like autosomal dominant striatal degeneration and a predisposition to adrenocortical tumors.[5][7][8][9][10] These mutations often lead to a loss of function, resulting in dysregulated cAMP signaling.[9]
Q5: Can PDE8B inhibitors affect gene expression?
A5: Yes, long-term inhibition of PDE8B can lead to increased expression of steroidogenic enzymes, such as steroidogenic acute regulatory (StAR) protein.[1][2] This suggests that PDE8B is involved in both short-term (acute) and long-term (chronic) regulation of steroidogenesis.[2]
Data Presentation
Table 1: Specificity and Effects of Various PDE Inhibitors
| Inhibitor | Target PDE(s) | Effect on PDE8B | Notes |
| PF-04957325 | PDE8A/PDE8B | Inhibits | Highly selective for PDE8 isoforms.[1][2] |
| Dipyridamole | Broad PDE inhibitor | Can affect PDE8B | Non-selective, useful for studying broader PDE inhibition.[4] |
| IBMX | Non-selective PDE inhibitor | No inhibition | Commonly used non-selective inhibitor, but does not affect PDE8.[1] |
| Rolipram | PDE4 | No direct inhibition | Can have synergistic effects when used with a PDE8 inhibitor.[1][4] |
| Cilostazol | PDE3 | Potential cross-reactivity | May exhibit some degree of cross-inhibition with PDE8B.[4] |
| Vinpocetine | PDE1 | Potential cross-reactivity | May exhibit some degree of cross-inhibition with PDE8B.[4] |
Experimental Protocols
Protocol: In Vitro Steroidogenesis Assay in MA-10 Leydig Cells
This protocol provides a general framework for assessing the effect of a PDE8B inhibitor on steroid production.
-
Cell Culture: Culture MA-10 mouse Leydig tumor cells in a suitable medium (e.g., Waymouth's medium supplemented with 15% horse serum) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Plate cells in 24-well plates at a density that allows for optimal growth and response.
-
Starvation (Optional): Prior to treatment, you may want to serum-starve the cells for a few hours to reduce basal signaling.
-
Treatment:
-
Prepare a stock solution of your PDE8B inhibitor (e.g., PF-04957325) in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in the cell culture medium.
-
If investigating synergistic effects, prepare solutions with a PDE4 inhibitor (e.g., rolipram) as well.
-
Add the treatment solutions to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
If studying stimulated steroidogenesis, add a stimulating agent like luteinizing hormone (LH) at a low concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2-4 hours for acute effects).
-
Sample Collection: Collect the cell culture supernatant for steroid measurement.
-
Steroid Quantification: Measure the concentration of the steroid of interest (e.g., progesterone for MA-10 cells) in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Normalize the steroid production to the amount of protein in each well or to the cell number. Compare the results from the treated groups to the vehicle control.
Mandatory Visualization
Caption: cAMP signaling pathway and the role of PDE8B inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. A cAMP-specific phosphodiesterase (PDE8B) that is mutated in adrenal hyperplasia is expressed widely in human and mouse tissues: a novel PDE8B isoform in human adrenal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE8B mutation is not associated with Parkinson's disease in a Taiwanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel PDE8B Gene Variant Associated with Autosomal Dominant Striatal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mutation of PDE8B Gene in a Japanese family with autosomal-dominant striatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of PDE8B Inhibitors in Cell-Based Assays
Disclaimer: Extensive searches for a specific compound designated "PDE8B-IN-1" have not yielded any publicly available information. Therefore, this technical support center provides guidance on addressing potential cytotoxicity for a hypothetical, potent, and selective PDE8B inhibitor, hereafter referred to as "PDE8B-IN-X," based on the known function of PDE8B and general principles of cytotoxicity in cell-based assays for phosphodiesterase (PDE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PDE8B inhibitor and why might it cause cytotoxicity?
A1: PDE8B is a phosphodiesterase that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes.[1][2] Inhibition of PDE8B leads to an increase in intracellular cAMP levels. While this is the intended on-target effect to study cAMP-PKA signaling, excessive or prolonged elevation of cAMP can be cytotoxic in certain cell types by inducing apoptosis or cell cycle arrest. The cytotoxic effects are highly dependent on the specific cell line and its reliance on tightly regulated cAMP signaling for normal function.
Q2: I am observing significant cell death in my assay when using PDE8B-IN-X. Is this expected?
A2: The cytotoxic potential of a PDE8B inhibitor is cell-type specific. Some cell lines may be more sensitive to elevated cAMP levels. For example, in some cancer cell lines, increased cAMP is associated with apoptosis. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits PDE8B without causing widespread cell death.
Q3: How can I distinguish between on-target cytotoxicity (due to PDE8B inhibition) and off-target effects?
A3: To determine if the observed cytotoxicity is a specific result of PDE8B inhibition, you can perform several control experiments:
-
Use a structurally different PDE8B inhibitor: If a different PDE8B inhibitor with a distinct chemical scaffold produces a similar cytotoxic profile, it is more likely to be an on-target effect.
-
Use a non-active analog: A structurally similar but inactive version of PDE8B-IN-X would be an ideal negative control.
-
Rescue experiment: If possible, transfecting cells to overexpress PDE8B might rescue them from the cytotoxic effects of the inhibitor.
-
Knockdown/knockout cells: Compare the inhibitor's effect on wild-type cells versus cells where PDE8B has been knocked down or knocked out. The inhibitor should have a minimal effect on the knockout cells.
Q4: My cytotoxicity results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell health and passage number: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.
-
Seeding density: Both too low and too high cell densities can affect cellular health and response to a compound. Optimize and standardize your seeding density.
-
Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity at low concentrations of PDE8B-IN-X | - High sensitivity of the cell line to elevated cAMP. - Compound precipitation at high stock concentrations. - Off-target effects. | - Perform a detailed dose-response curve to find a narrower effective concentration range. - Visually inspect for precipitate and consider lowering the final DMSO concentration. - Test in a different cell line known to be less sensitive to cAMP changes. |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity). - The inhibitor may interfere with the assay chemistry. | - Use a multi-parametric approach by combining assays that measure different aspects of cell health (e.g., apoptosis, viability, proliferation). - Run an assay control with the inhibitor in a cell-free system to check for interference. |
| No observable effect of the inhibitor, even at high concentrations | - Low or no expression of PDE8B in the chosen cell line. - The inhibitor is not cell-permeable. - Rapid metabolism of the inhibitor by the cells. | - Confirm PDE8B expression in your cell line via qPCR or Western blot. - If permeability is an issue, consider using a different inhibitor or a cell line with known transporter expression. - Perform a time-course experiment to see if the effect is transient. |
Experimental Protocols
Protocol 1: Determining the IC50 of PDE8B-IN-X in a Cell-Based cAMP Assay
This protocol uses a competitive ELISA-based cAMP assay to measure the intracellular cAMP concentration.
Materials:
-
Cell line expressing PDE8B (e.g., HEK293 cells transiently transfected with PDE8B)[3]
-
Complete culture medium
-
PDE8B-IN-X
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP ELISA kit
-
96-well cell culture plates
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of PDE8B-IN-X in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations.
-
Compound Treatment: Add the diluted PDE8B-IN-X to the cells and incubate for 30 minutes.
-
Stimulation: Add a submaximal concentration (e.g., EC20) of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP ELISA as per the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
PDE8B-IN-X
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of PDE8B-IN-X to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: Simplified PDE8B signaling pathway and the action of an inhibitor.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Improving Reproducibility of Experiments with PDE8B-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using PDE8B-IN-1, a potent and selective inhibitor of Phosphodiesterase 8B (PDE8B). Given the close similarity and likely identity of this compound (also referred to as compound 42 in some literature) and PF-04957325, this guide incorporates data from both to ensure a thorough resource for improving experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase 8B (PDE8B), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE8B, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins to modulate cellular functions.
Q2: What are the reported IC50 values for this compound and its analogs?
A2: this compound (hydrochloride) has a reported IC50 value of 1.5 nM for PDE8B.[1] The closely related and likely identical compound, PF-04957325, exhibits IC50 values of 0.3 nM for PDE8B and 0.7 nM for PDE8A, demonstrating high potency for the PDE8 family.[2][3][4]
Q3: What is the selectivity profile of this compound?
A3: PF-04957325, which is functionally equivalent to this compound, shows high selectivity for the PDE8 family. Its IC50 for other PDE isoforms is greater than 1.5 µM, indicating a very large selectivity window.[2]
Q4: How should I dissolve and store this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] For PF-04957325, a stock solution of up to 80 mg/mL (199.81 mM) in fresh DMSO can be prepared.[3]
-
Storage of Powder: Store at -20°C for up to 3 years.[2]
-
Storage of Stock Solution (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound in solution?
A5: Stock solutions in DMSO are generally stable for at least one month when stored at -20°C.[3] For aqueous solutions, it is recommended to prepare them fresh for each experiment. The stability of the compound in cell culture media over long incubation periods should be empirically determined if it is a concern for your specific experimental design.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Observed Effect of the Inhibitor
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Low PDE8B Expression in the Experimental Model | Verify the expression of PDE8B in your cell line or tissue using methods like qPCR or Western blotting. Choose a cell line with known PDE8B expression if possible. |
| Inhibitor Degradation | Ensure proper storage of the solid compound and stock solutions. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Suboptimal Assay Conditions | Optimize incubation time, cell density, and other assay parameters. For example, the effect of PDE8 inhibition can be more pronounced under low stimulation conditions.[6] |
| Cell Permeability Issues | While generally cell-permeable, if intracellular target engagement is a concern, consider using a positive control that is known to increase intracellular cAMP levels (e.g., forskolin) to ensure the downstream signaling pathway is responsive. |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any compound can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and consistent across all experimental groups, including a vehicle-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in cAMP signaling. Monitor cell health and viability using assays like MTT or trypan blue exclusion. |
| Contamination | Ensure cell cultures are free from microbial contamination, particularly mycoplasma, which can alter cellular responses. |
Data Presentation
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Target | IC50 (nM) | Reference |
| This compound hydrochloride | PDE8B | 1.5 | [DeNinno MP, et al. 2012][1] |
| PF-04957325 | PDE8A | 0.7 | [Selleck Chemicals][3] |
| PDE8B | 0.3 | [Selleck Chemicals][3] |
Table 2: Recommended Storage Conditions for this compound / PF-04957325
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [MedChemExpress][2] |
| In Solvent (-80°C) | -80°C | 1 year | [Selleck Chemicals][3] |
| In Solvent (-20°C) | -20°C | 1 month | [Selleck Chemicals][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental groups and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: Cell-Based Assay for Measuring cAMP Levels
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET-based).
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Cell Treatment:
-
Pre-treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the cells with an agonist that increases cAMP production (e.g., forskolin, isoproterenol, or a specific GPCR agonist relevant to your system) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis: Lyse the cells according to the instructions provided with the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's protocol.
-
Data Analysis: Quantify the cAMP concentration in each sample and normalize to the protein concentration if necessary. Plot the cAMP concentration against the inhibitor concentration to determine the EC50.
Mandatory Visualizations
Caption: Canonical PDE8B signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for PDE8B-IN-1 in western blot analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PDE8B-IN-1 in Western blot analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Western blot experiments with this compound.
Frequently Asked Questions
-
What is the expected molecular weight of PDE8B? The calculated molecular weight of human PDE8B is approximately 99 kDa; however, it can be observed in a range of 68-98 kDa in Western blot analysis.[1] This variation can be due to post-translational modifications or the presence of different isoforms.[2][3]
-
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the phosphodiesterase 8B (PDE8B) enzyme. PDE8B specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE8B, this compound leads to an increase in intracellular cAMP levels. This accumulation of cAMP results in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream substrate proteins.[4][5][6]
-
What are the recommended antibody dilutions for detecting PDE8B? For detecting PDE8B protein, a polyclonal antibody (e.g., Proteintech 30708-1-AP) can be used at a dilution of 1:500-1:1000.[1] Another polyclonal antibody (e.g., Novus Biologicals NBP1-71817) is recommended at a dilution of 1:2000-1:10000. It is always advisable to titrate the antibody to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Common Western Blot Issues with this compound
-
Problem: No or weak signal for phosphorylated PKA substrates after this compound treatment.
-
Possible Cause: Insufficient inhibition of PDE8B.
-
Solution: Ensure that this compound is used at an effective concentration. While the optimal concentration should be determined empirically, concentrations in the nanomolar range have been shown to be effective for similar selective PDE8 inhibitors.[4] Perform a dose-response experiment to find the optimal concentration for your cell type and experimental conditions. Also, confirm the activity of your this compound stock.
-
-
Possible Cause: Low abundance of target protein or phosphorylated protein.
-
Solution: Increase the amount of protein loaded onto the gel. For phosphorylated proteins, which can be low in abundance, loading up to 100 µg of total protein per lane may be necessary.[7] Consider using a positive control, such as treating cells with a known PKA activator like forskolin, to confirm that the downstream signaling pathway is responsive.[7]
-
-
Possible Cause: Issues with antibodies.
-
Solution: Use a well-characterized phospho-PKA substrate antibody. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions. The primary antibody incubation can be extended to overnight at 4°C to enhance the signal.
-
-
Possible Cause: Protein degradation or dephosphorylation.
-
-
Problem: High background on the Western blot.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the blocking step by using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature.[9][10] Ensure adequate washing steps (e.g., 3 x 5 minutes in TBST) after primary and secondary antibody incubations.[9] The concentration of the primary or secondary antibody may be too high and should be titrated.
-
-
-
Problem: Non-specific bands are observed.
-
Possible Cause: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a highly specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Run a negative control, such as a lysate from cells known not to express the target protein, if available.
-
-
Possible Cause: Protein degradation.
-
Solution: The presence of smaller, non-specific bands could be due to the degradation of the target protein. Ensure proper sample handling with the inclusion of protease inhibitors.[7]
-
-
Quantitative Data Summary
The following table summarizes the quantitative data from a study using the selective PDE8 inhibitor PF-04957325, which has a similar mechanism of action to this compound. The data demonstrates the expected increase in the phosphorylation of a downstream PKA target, Hormone-Sensitive Lipase (HSL), upon PDE8 inhibition.
| Treatment Group | Target Protein | Fold Change in Phosphorylation (vs. Control) | Cell Type | Reference |
| Basal + PF-04957325 | Phospho-HSL (Ser660) | ~2.5-fold increase | Y-1 Adrenal Cells | [4] |
| ACTH (submaximal) + PF-04957325 | Phospho-HSL (Ser660) | ~2-fold increase (over ACTH alone) | Y-1 Adrenal Cells | [4] |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of PDE8B Inhibition
This protocol is adapted from a study that successfully used a selective PDE8 inhibitor to detect changes in the phosphorylation of downstream PKA targets.[4][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., Y-1 adrenal cells or another relevant cell line) and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound (a dose-response from 1 nM to 1 µM is a good starting point) for a specified period (e.g., 30 minutes to 3 hours). Include a vehicle-only control.
-
For positive controls, you can treat cells with a known PKA activator like forskolin.
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. The gel percentage should be appropriate for the molecular weight of your target protein.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA substrate antibody or anti-phospho-HSL) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: PDE8B Signaling Pathway and the effect of this compound.
Caption: A logical workflow for troubleshooting Western blots.
References
- 1. PDE8B antibody (30708-1-AP) | Proteintech [ptglab.com]
- 2. genecards.org [genecards.org]
- 3. anti-PDE8B Antibody [ABIN2789902] - Cow, Dog, Guinea Pig, WB [antibodies-online.com]
- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. origene.com [origene.com]
- 10. cdn.bcm.edu [cdn.bcm.edu]
- 11. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PDE8B-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time during experiments with PDE8B-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Phosphodiesterase 8B (PDE8B), a high-affinity enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE8B, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This enhances the signaling of the cAMP/PKA/CREB pathway, which is involved in various cellular processes, including steroidogenesis and neuroinflammation.[2][3]
Q2: What is a recommended starting point for incubation time with this compound in cell-based assays?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type and the experimental endpoint. For direct measurement of cAMP levels, shorter incubation times, ranging from 20 minutes to 4 hours, are typically sufficient to observe a significant increase.[4] For assessing downstream effects, such as changes in gene expression, protein phosphorylation, or cellular functions like steroid production, longer incubation periods of 6 to 48 hours may be necessary.[5]
Q3: How does the concentration of this compound influence the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and robust response, potentially reducing the required incubation time. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to achieve a significant effect. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay before optimizing the incubation time.
Q4: Can the optimal incubation time vary between different cell types?
A4: Yes, the ideal incubation time can differ significantly across various cell types. This variability can be attributed to differences in endogenous PDE8B expression levels, the metabolic rate of the cells, and the permeability of the cell membrane to the inhibitor. Therefore, it is essential to empirically determine the optimal incubation time for each cell line used.
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation period may be too short to elicit a detectable response, especially for downstream endpoints. A time-course experiment is recommended to identify the optimal incubation duration for your specific cell type and assay. Consider a range of time points (e.g., 30 min, 1 hr, 4 hr, 8 hr, 24 hr). |
| Inhibitor Concentration Too Low | The concentration of this compound may be insufficient to effectively inhibit PDE8B activity. Perform a dose-response experiment to determine the EC50 or IC50 in your system. |
| Low Endogenous PDE8B Expression | The cell line being used may not express sufficient levels of PDE8B for the inhibitor to have a significant effect. Verify PDE8B expression using techniques such as qPCR or Western blot. |
| Reagent Instability | Ensure that this compound has been stored correctly and that fresh dilutions are prepared for each experiment. |
| Cell Health | Confirm that the cells are healthy, within a suitable passage number, and plated at an optimal density. |
Issue 2: High background signal or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Excessively Long Incubation Time | Prolonged exposure to the inhibitor may lead to off-target effects, cellular stress, or the activation of compensatory feedback mechanisms that can increase basal cAMP levels or induce toxicity. Reduce the incubation time or perform a time-course experiment to find a shorter, effective duration. |
| Inhibitor Concentration Too High | High concentrations of this compound can lead to non-specific effects and cytotoxicity. Lower the concentration of the inhibitor based on dose-response data. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Ensure that incubation times are precisely controlled and consistent across all experiments. |
| Variability in Cell Density | Plate cells at a consistent density for each experiment, as confluency can affect cellular responses. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized PDE8-selective inhibitor, PF-04957325, which can serve as a reference for experiments with this compound.
Table 1: In Vitro Potency of PF-04957325
| Target | IC50 (nM) | Reference |
| PDE8A | 0.7 | [5] |
| PDE8B | 0.4 | [5] |
Table 2: Exemplary Experimental Conditions for PF-04957325
| Cell Type | Concentration Range | Incubation Time | Endpoint Measured | Reference |
| MA10 Leydig Cells | 100 - 300 nM | 30 min (pre-incubation) + 2.5 hr (stimulation) | Progesterone Production | [6] |
| BV2 Microglial Cells | 150 - 600 nM | 6 hr (pre-treatment) + 24 hr (stimulation) | Inflammatory Factors, cAMP levels | [5] |
| Jurkat Cells | 200 nM | 20 min | Intracellular cAMP | [7] |
| Mouse Splenocytes | Not specified | Not specified | Chemotaxis | [8] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a method to determine the optimal incubation time for this compound by measuring the primary downstream effector, cAMP.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will achieve 80-90% confluency on the day of the experiment. Culture for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a working dilution of the inhibitor in assay buffer at a concentration known to be effective (e.g., 5-10 times the IC50).
-
Time-Course Treatment:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound working solution to the wells.
-
Incubate the plate at 37°C for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis: At each time point, aspirate the medium and add cell lysis buffer as recommended by your cAMP assay kit. Incubate on a plate shaker for 10-15 minutes at room temperature.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercially available cAMP immunoassay kit (e.g., ELISA or HTRF), following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of incubation time. The optimal incubation time will correspond to the peak or plateau of cAMP accumulation.
Protocol 2: Measurement of PKA Substrate Phosphorylation
This protocol outlines the detection of downstream PKA activation by measuring the phosphorylation of its substrates.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat the cells with this compound at the desired concentration and for the optimized incubation time determined from the time-course experiment. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody that recognizes phosphorylated PKA substrates (e.g., an antibody against the RRXS/T motif).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the fold-change in PKA substrate phosphorylation.
Visualizations
Caption: this compound enhances cAMP/PKA/CREB signaling by inhibiting cAMP degradation.
Caption: A stepwise workflow for determining the optimal incubation time for this compound.
Caption: A logical flowchart for troubleshooting experiments where no effect is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Phosphodiesterase 8 (PDE8) regulates chemotaxis of activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PDE8B-IN-1 In Vivo Studies
Welcome to the technical support center for researchers working with PDE8B-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating in vitro findings to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing poor solubility and precipitation in my aqueous vehicle. What can I do?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors.[1][2] Here are several strategies to improve the solubility and bioavailability of this compound for in vivo studies:
-
Co-solvent Systems: Initially, try dissolving this compound in a small amount of an organic solvent like DMSO, and then dilute it with an aqueous vehicle such as saline or PBS. Be mindful of the final solvent concentration to avoid toxicity in your animal model.
-
Formulation Vehicles: Consider using formulation vehicles designed for poorly soluble compounds. Common options include:
-
Surfactants: Agents like Tween 80 or Solutol HS-15 can help solubilize hydrophobic compounds by forming micelles.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the absorption of lipophilic drugs.[4] These formulations typically consist of oils, surfactants, and co-solvents.
-
-
Particle Size Reduction: Decreasing the particle size of the solid compound through micronization or nanosizing increases the surface area for dissolution and can improve bioavailability.[3]
Q2: I'm observing high variability in the in vivo efficacy of this compound between animals. What could be the cause?
A2: High variability in in vivo responses can stem from several factors related to the compound's properties and the experimental setup:
-
Inconsistent Formulation: If the compound is not fully dissolved or forms a suspension, it can lead to inconsistent dosing between animals. Ensure your formulation is homogenous and stable throughout the dosing period.
-
Pharmacokinetics (PK): Poor absorption and rapid metabolism can lead to variable drug exposure. It is highly recommended to conduct a preliminary pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your chosen animal model.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly impact the absorption of orally administered compounds.[4] Standardize the feeding schedule for your animals relative to the time of dosing.
-
Biological Variability: Natural biological differences between animals can contribute to varied responses. Ensure your animal cohorts are appropriately randomized and use a sufficient number of animals to achieve statistical power.
Q3: What are the expected physiological effects of inhibiting PDE8B in vivo, and what biomarkers can I measure?
A3: PDE8B is a high-affinity phosphodiesterase that specifically hydrolyzes cAMP.[5][6][7] Its inhibition is expected to increase intracellular cAMP levels in tissues where it is expressed. Key physiological effects and potential biomarkers include:
-
Steroidogenesis: PDE8B is a key regulator of steroidogenesis in the adrenal glands and Leydig cells.[5][8]
-
In Vivo Effect: Inhibition of PDE8B can lead to increased production of corticosterone and testosterone.[5][8]
-
Biomarkers: You can measure serum levels of corticosterone or testosterone. Additionally, you can analyze the expression of steroidogenic acute regulatory (StAR) protein in adrenal or testicular tissue.[5][9]
-
-
Thyroid Function: Genetic variants in PDE8B have been associated with altered serum TSH levels.[10]
-
Biomarkers: Measurement of serum TSH, T3, and T4 levels could be relevant.
-
-
Neurological and Motor Function: Studies in PDE8B knockout mice have shown enhancements in memory and motor performance.[11]
-
Assessments: Behavioral tests such as fear conditioning, spatial memory tasks, and rotarod tests can be used to assess these functions.
-
Troubleshooting Guides
Problem: Inconsistent In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Prepare a fresh formulation for each experiment. Consider using sonication to aid dissolution. Evaluate alternative formulation strategies as outlined in FAQ #1.[3] |
| Rapid Metabolism/Clearance | Conduct a pharmacokinetic study to understand the drug's exposure profile. Consider more frequent dosing or a different route of administration (e.g., continuous infusion via osmotic pump). |
| Off-Target Effects | Test the selectivity of this compound against other PDE families, particularly those also expressed in your target tissue. |
| Incorrect Dosing | Verify the accuracy of your dose calculations and the concentration of your dosing solution. |
Problem: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to assess its tolerability. |
| High Compound Exposure | Reduce the dose or the frequency of administration. A dose-response study is crucial to identify a well-tolerated and efficacious dose. |
| On-Target Toxicity | The observed toxicity may be a direct result of PDE8B inhibition in a non-target tissue. Conduct a tissue distribution study to understand where the compound accumulates. |
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | PDE8B | 1.5 nM | [12] |
| PF-04957325 | PDE8A | 0.7 nM | [13] |
| PF-04957325 | PDE8B | 0.2 nM | [13] |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (LC-SEDDS)
This protocol is adapted from methodologies used for poorly soluble kinase inhibitors and can be applied to this compound.[4]
-
Materials:
-
This compound
-
Long-chain triglyceride (e.g., corn oil)
-
Glyceryl monolinoleate
-
Polyoxyl 35 castor oil
-
Ethanol
-
-
Procedure:
-
Prepare the placebo long-chain self-emulsifying drug delivery system (LC-SEDDS) by mixing the excipients in the following ratio (w/w): 30% long-chain triglyceride, 30% glyceryl monolinoleate, 30% polyoxyl 35 castor oil, and 10% ethanol.
-
Gently heat the mixture if necessary to ensure all components are liquid and mix thoroughly to form an isotropic solution.
-
Weigh the required amount of this compound and add it to the placebo LC-SEDDS.
-
Mix thoroughly, using gentle heating and vortexing or sonication if required, to ensure complete dissolution of the compound.
-
Visually inspect the final formulation for any signs of precipitation before administration.
-
Protocol 2: In Vivo Assessment of Steroidogenesis in Mice
This protocol is based on studies investigating the role of PDE8B in adrenal and Leydig cell function.[5][8]
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the compound to the treatment group via the chosen route (e.g., oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Sample Collection:
-
At specified time points after dosing, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure serum corticosterone or testosterone levels using a commercially available ELISA or mass spectrometry-based assay.
-
-
Tissue Analysis (Optional):
-
Euthanize the animals and collect the adrenal glands or testes.
-
Snap-freeze the tissues in liquid nitrogen or fix them for immunohistochemistry.
-
Analyze the expression of key steroidogenic proteins (e.g., StAR) by Western blot or immunohistochemistry.
-
Visualizations
Caption: PDE8B signaling pathway in steroidogenesis.
Caption: General workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase 8B gene variants are associated with serum TSH levels and thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of Pde8b enhances memory, motor performance, and protects against age-induced motor coordination decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PDE8B Inhibitors in Adrenal Steroidogenesis: PDE8B-IN-1 vs. PF-04957325
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphodiesterase 8B (PDE8B) inhibitors, PDE8B-IN-1 and PF-04957325, with a focus on their roles in adrenal steroidogenesis. While both are potent inhibitors of PDE8B, the extent of their characterization, particularly in the context of adrenal function, differs significantly. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the objective assessment of these compounds for research and development.
Introduction to PDE8B in Adrenal Steroidogenesis
The adrenal glands are critical endocrine organs responsible for the synthesis of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids, and adrenal androgens. The production of these hormones, a process known as steroidogenesis, is tightly regulated, primarily by the pituitary hormone adrenocorticotropic hormone (ACTH). ACTH binding to its receptor on adrenal cells activates a signaling cascade that elevates intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] This increase in cAMP activates Protein Kinase A (PKA), which in turn promotes the synthesis of steroid hormones.[1][4]
Phosphodiesterases (PDEs) are enzymes that degrade cAMP, thereby acting as crucial negative regulators of this signaling pathway. The PDE8 family, and specifically the PDE8B isoform, is highly expressed in the adrenal glands and exhibits a very high affinity for cAMP.[5][6] Inhibition of PDE8B leads to an increase in intracellular cAMP levels, potentiating the effects of ACTH and enhancing steroid hormone production.[5][7] This makes PDE8B a potential therapeutic target for conditions involving adrenal insufficiency.
Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for this compound and PF-04957325 based on available literature.
| Parameter | This compound | PF-04957325 | Reference |
| Target | PDE8B | PDE8A and PDE8B | [1] |
| IC50 for PDE8B | 1.5 nM | 0.2 nM - 0.44 nM | [1] |
| IC50 for PDE8A | Not Reported | 0.7 nM - 3.05 nM | |
| Selectivity | Reported as a selective PDE8B inhibitor, but a broad selectivity profile is not publicly available. | >1.5 µM against all other PDE isoforms, demonstrating high selectivity for the PDE8 family. | |
| Effect on Adrenal Steroidogenesis | No published data available. Primary research context appears to be diabetes. | Potentiates basal and ACTH-stimulated steroidogenesis in primary adrenal cells and Y-1 adrenal cell lines.[5][8][9] | [5][8][9] |
Signaling Pathway of Adrenal Steroidogenesis
The diagram below illustrates the signaling pathway of ACTH-stimulated steroidogenesis in adrenal cells, highlighting the role of PDE8B.
Experimental Data and Protocols
PF-04957325 in Adrenal Steroidogenesis
Experimental Findings:
-
Potentiation of Steroidogenesis: Treatment of wild-type primary adrenal cells with PF-04957325 has been shown to significantly potentiate steroidogenesis.[9]
-
Basal Steroid Production: In both primary isolated adrenal cells and the Y-1 adrenal cell line, PF-04957325 increases basal steroid production.[8]
-
ACTH-Stimulated Steroid Production: The inhibitor enhances steroidogenesis under sub-saturating levels of ACTH stimulation.[8]
-
Mechanism of Action: The effects of PF-04957325 are attributed to the inhibition of PDE8, as the compound has no effect on steroid production in cells where both PDE8A and PDE8B have been knocked out.[9]
Key Experimental Protocol: Measurement of Steroid Production in Primary Adrenal Cells
This protocol is a generalized representation based on methodologies described in the literature for studying the effects of PF-04957325.[8][9]
-
Isolation of Adrenal Cells:
-
Adrenal glands are harvested from mice.
-
The glands are minced and digested with collagenase to obtain a single-cell suspension.
-
Cells are purified and cultured in appropriate media.
-
-
Inhibitor Treatment and Stimulation:
-
Cultured adrenal cells are pre-incubated with either vehicle control or varying concentrations of PF-04957325.
-
Following pre-incubation, cells are stimulated with a sub-maximal concentration of ACTH. A control group without ACTH stimulation is also included to assess basal effects.
-
-
Measurement of Steroid Hormones:
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of a specific steroid hormone (e.g., corticosterone or pregnenolone) in the supernatant is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Steroid production is normalized to cell number or protein concentration.
-
Statistical analysis is performed to compare the effects of the inhibitor to the vehicle control under both basal and ACTH-stimulated conditions.
-
This compound in Adrenal Steroidogenesis
To date, there are no publicly available studies detailing the effects of this compound on adrenal steroidogenesis. The primary research focus for this inhibitor has been on its potential role in enhancing insulin secretion in the context of diabetes. Therefore, no specific experimental data or protocols for its use in adrenal cell models can be provided.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a novel PDE8 inhibitor's effect on adrenal steroidogenesis.
Conclusion
Both this compound and PF-04957325 are potent inhibitors of PDE8B. However, their utility and characterization in the context of adrenal steroidogenesis are vastly different.
-
PF-04957325 is a well-characterized, highly selective PDE8 inhibitor with demonstrated efficacy in potentiating adrenal steroidogenesis in both in vitro and cellular models. Its high selectivity for the PDE8 family makes it a valuable tool for studying the specific roles of these enzymes in adrenal function.
-
This compound is a potent PDE8B inhibitor, but its selectivity profile is not as extensively documented in the public domain. Critically, there is a lack of published research on its effects on adrenal steroidogenesis.
For researchers and drug development professionals investigating the role of PDE8B in adrenal function or exploring therapeutic strategies for adrenal disorders, PF-04957325 currently represents a more established and reliable tool due to the wealth of available experimental data supporting its mechanism of action and effects in relevant biological systems. Further research would be necessary to determine if this compound has a similar or distinct profile in regulating adrenal steroidogenesis.
References
- 1. Frontiers | New insights into signal transduction pathways in adrenal steroidogenesis: role of mitochondrial fusion, lipid mediators, and MAPK phosphatases [frontiersin.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Steroidogenesis-adrenal cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 8B and cyclic AMP signaling in the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDE8B-IN-1 and Dipyridamole for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tool compounds, the precision of a molecular probe is paramount for elucidating biological pathways and validating novel drug targets. This guide provides a detailed comparative analysis of PDE8B-IN-1, a potent and selective inhibitor of phosphodiesterase 8B (PDE8B), and dipyridamole, a widely used antiplatelet agent with a broader mechanism of action. This comparison aims to equip researchers with the necessary data to select the appropriate tool compound for their specific experimental needs.
Executive Summary
This compound distinguishes itself with exceptional potency and selectivity for PDE8B, making it an ideal tool for investigating the specific roles of this phosphodiesterase isozyme. In contrast, dipyridamole exhibits a multi-target profile, acting as a non-selective phosphodiesterase inhibitor and an adenosine reuptake inhibitor. While clinically relevant, this broader activity profile of dipyridamole can introduce confounding variables in preclinical studies aimed at dissecting the function of a single PDE isozyme.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound and dipyridamole against various phosphodiesterase subtypes.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PDE8B | 1.5[1] |
As a supporting example of a highly selective PDE8 inhibitor, data for PF-04957325 is presented below.
Table 2: Inhibitory Activity of PF-04957325
| Target | IC₅₀ (nM) |
| PDE8A | 0.7[2] |
| PDE8B | 0.3[2] |
Note: PF-04957325 displays high selectivity for PDE8, with IC₅₀ values for other PDE isoforms being greater than 1500 nM.
Table 3: Inhibitory Activity of Dipyridamole
| Target | IC₅₀ (µM) |
| PDE5 | 0.9 |
| PDE6 | 0.38 |
| PDE8 | 4.5 |
| PDE10 | 0.45 |
| PDE11 | 0.37 |
Mechanism of Action
This compound: As a selective inhibitor, this compound directly targets the catalytic site of the PDE8B enzyme. PDE8B is a high-affinity, cAMP-specific phosphodiesterase. By inhibiting PDE8B, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. This elevation in cAMP levels can then modulate the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
Dipyridamole: The mechanism of action for dipyridamole is twofold:
-
Phosphodiesterase Inhibition: Dipyridamole is a non-selective inhibitor of several PDE isozymes, including PDE5, PDE6, PDE8, PDE10, and PDE11. This broad-spectrum inhibition leads to an increase in both cAMP and cyclic guanosine monophosphate (cGMP) levels, depending on the specific PDEs inhibited in a given cell type.
-
Adenosine Reuptake Inhibition: Dipyridamole blocks the equilibrative nucleoside transporter (ENT), preventing the uptake of adenosine from the extracellular space. This leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors, further stimulating intracellular signaling pathways, primarily through G-protein coupled receptors that can increase cAMP levels.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and dipyridamole.
Caption: Signaling pathway illustrating the specific inhibition of PDE8B by this compound, leading to increased cAMP levels.
References
Validating Specificity: A Comparative Guide to PDE8B Inhibition
A Note to the Reader: Information regarding a specific inhibitor designated "PDE8B-IN-1" is not publicly available at the time of this publication. This guide will therefore utilize publicly accessible data for the potent and selective phosphodiesterase 8 (PDE8) inhibitor, PF-04957325 , as a representative example to demonstrate the validation of specificity against its closely related isoform, PDE8A. The experimental data and protocols presented herein are intended to serve as a guide for researchers evaluating the selectivity of their own PDE8B-targeted compounds.
Introduction to PDE8 and the Importance of Selectivity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific PDEs involved in diverse physiological processes, including T-cell activation, steroidogenesis, and adrenocortical function.[1] Given the high degree of similarity between PDE8A and PDE8B, developing selective inhibitors is crucial for elucidating the specific biological roles of each isoform and for the development of targeted therapeutics with minimal off-target effects.
This guide provides a comparative analysis of the inhibitory activity of PF-04957325 against PDE8B and PDE8A, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of PF-04957325
The inhibitory potency of PF-04957325 against PDE8A and PDE8B was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Enzyme | Inhibitor | IC50 (nM) |
| PDE8A | PF-04957325 | 3.1 ± 0.68 |
| PDE8B | PF-04957325 | 0.44 ± 0.12 |
Data obtained from immunoprecipitated enzymes.[1]
As the data indicates, PF-04957325 exhibits a clear selectivity for PDE8B over PDE8A, with an approximately 7-fold higher potency for PDE8B.
Visualizing Inhibitor Specificity
The following diagram illustrates the preferential inhibition of PDE8B by PF-04957325.
Caption: Comparative inhibition of PDE8B and PDE8A by PF-04957325.
Experimental Protocols
The IC50 values presented in this guide were determined using an immunoprecipitation and PDE activity radioassay.
Immunoprecipitation of PDE8A and PDE8B
-
Cell Lysate Preparation: MA10 cell homogenates were prepared in a lysis buffer containing 150 mM NaCl, 2 mM NaF, 2 mM Na2VO4, 1 mM β-glycerol, 1% Triton X-100, 1 mM EDTA, and a protease inhibitor cocktail in 50 mM Tris-HCl, pH 7.4.[1]
-
Antibody Incubation: The cell lysates were incubated with rabbit polyclonal antibodies specific for PDE8A or goat polyclonal antibodies for PDE8B.[1]
-
Immunocomplex Capture: Protein G Plus-Agarose was added to the lysate-antibody mixture and incubated overnight at 4°C to capture the immunocomplexes.[1]
-
Washing: The resulting immunopellet was washed three times with the lysis buffer to remove non-specific binding.[1]
PDE Activity Radioassay
This assay measures the hydrolysis of radiolabeled cAMP to AMP.
-
Reaction Mixture: The assay was conducted in a final volume of 250 μl containing 40 mM MOPS (pH 7.5), 15 mM magnesium acetate, 2 mM EGTA, 0.2 mg/ml BSA, and the immunoprecipitated enzyme.[1]
-
Substrate: The reaction was initiated by adding a low concentration (10–20 nM) of [3H]cAMP.[1]
-
Inhibitor Addition: Various concentrations of the inhibitor (PF-04957325) were included in the reaction mixture to determine the IC50 value.
-
Incubation: The reaction was carried out at 30°C for a duration that ensured less than 30% of the substrate was hydrolyzed.[1]
-
Termination: The reaction was terminated by boiling the samples.
-
Conversion to Adenosine: Snake venom containing 5'-nucleotidase was added to convert the [3H]AMP product to [3H]adenosine.
-
Separation: The unhydrolyzed [3H]cAMP was separated from the [3H]adenosine product using an anion-exchange resin.
-
Quantification: The amount of [3H]adenosine was quantified by scintillation counting to determine the enzyme activity.
Experimental Workflow
Caption: Workflow for determining PDE8 inhibitor specificity.
PDE8 Signaling Pathway
Both PDE8A and PDE8B are key regulators of the cAMP signaling pathway. By hydrolyzing cAMP, they attenuate the downstream effects mediated by Protein Kinase A (PKA). Inhibition of PDE8 leads to an accumulation of cAMP, enhanced PKA activity, and subsequent phosphorylation of downstream target proteins.
Caption: Overview of the PDE8 signaling pathway and its inhibition.
Conclusion
The validation of inhibitor specificity is a critical step in drug discovery and chemical biology. The data and protocols presented in this guide, using PF-04957325 as a case study, provide a framework for researchers to assess the selectivity of their own PDE8B inhibitors against PDE8A. Such rigorous evaluation is essential for advancing our understanding of the distinct roles of these closely related enzymes and for the development of novel, targeted therapies.
References
A Comparative Guide to the Inhibitory Profile of Phosphodiesterase 8B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory profile of a selective Phosphodiesterase 8B (PDE8B) inhibitor, PF-04957325. Due to the lack of publicly available information on a compound designated "PDE8B-IN-1," this document focuses on PF-04957325, a well-characterized and potent PDE8 inhibitor, to facilitate comparative analysis across available data.
Data Presentation: Inhibitory Potency of PF-04957325
| Compound | Target | IC50 (nM) | Species/System | Reference |
| PF-04957325 | PDE8B | ~0.2 - 0.4 | Mouse | [1][2] |
| PDE8A | ~0.7 | Mouse | [1][2] | |
| Other PDE Isoforms | >1500 | Not Specified | [1][3] |
Note on Ketotifen: While some literature suggests that ketotifen acts as a PDE8B inhibitor, specific IC50 values for its activity against PDE8B are not available in the reviewed scientific literature.[4] Its primary characterization is as a histamine H1-receptor antagonist and mast cell stabilizer.[5]
Experimental Protocols
A detailed methodology for determining the inhibitory profile of a compound against PDE8B is crucial for reproducible and comparable results. Below is a representative protocol for a phosphodiesterase inhibition assay.
Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for measuring the enzymatic activity of PDEs and determining the inhibitory potency of test compounds.[6][7]
1. Materials and Reagents:
-
Recombinant PDE8B enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (e.g., from Crotalus atrox snake venom)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., PF-04957325) dissolved in a suitable solvent (e.g., DMSO)
-
Ion-exchange resin (e.g., DEAE-Sephadex)
-
Scintillation cocktail and vials
-
Microplate and incubator
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PDE8B enzyme. Include control wells with no inhibitor (for maximum enzyme activity) and no enzyme (for background).
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to each well.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Allow the plate to cool to room temperature.
-
Add 5'-nucleotidase to each well to convert the [³H]-AMP product to [³H]-adenosine. Incubate at 30°C for 10-15 minutes.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an ion-exchange resin. The negatively charged [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will remain in the eluate.
-
Transfer the eluate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-adenosine using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (maximum activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
PDE8B Signaling Pathway
The following diagram illustrates the role of PDE8B in the cyclic AMP (cAMP) signaling pathway. PDE8B is a high-affinity phosphodiesterase that specifically hydrolyzes cAMP, thereby regulating its intracellular concentration and downstream signaling events.[8][9]
Caption: PDE8B's role in the cAMP signaling cascade.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in an experimental workflow to determine the IC50 value of an inhibitor against PDE8B.
Caption: Workflow for PDE8B inhibitor IC50 determination.
References
- 1. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of ketotifen on phosphodiesterase activity from asthmatic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketotifen induced inhibition of histamine release in a non-IgE model of middle ear effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of PDE8B Inhibition: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of a Selective PDE8B Inhibitor's Performance Against Other Phosphodiesterase Families
This guide offers an in-depth comparison of the selectivity profile of a potent phosphodiesterase 8B (PDE8B) inhibitor, PF-04957325, against other PDE families. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of cyclic nucleotide signaling pathways and the development of novel therapeutics. Due to the limited public information on a compound specifically named "PDE8B-IN-1," this guide will utilize the well-characterized and highly selective PDE8 inhibitor, PF-04957325, as a representative molecule to illustrate the principles of PDE8B inhibitor selectivity.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific PDEs. PDE8B is of particular interest due to its role in various physiological processes, including steroidogenesis, T-cell activation, and thyroid function. Consequently, the development of selective PDE8B inhibitors is a key area of research for potential therapeutic interventions in a range of diseases.
Comparative Selectivity Profile of PF-04957325
The inhibitory activity of PF-04957325 was assessed against a panel of human recombinant PDE enzymes to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates greater potency.
| PDE Family | Target Enzyme | PF-04957325 IC50 (nM) | Fold Selectivity vs. PDE8B |
| PDE8 | PDE8B | 0.3 - 0.4 | 1 |
| PDE8A | 0.7 | ~2 | |
| PDE1-7, 9-11 | Various Isoforms | >1500 | >3750 |
Data compiled from publicly available sources.[1][2][3] Fold selectivity is calculated by dividing the IC50 for the off-target PDE by the IC50 for PDE8B.
The data clearly demonstrates the exceptional selectivity of PF-04957325 for the PDE8 family, with sub-nanomolar potency against both PDE8A and PDE8B.[1][2] Crucially, the inhibitor exhibits minimal activity against all other tested PDE families, with IC50 values exceeding 1.5 µM.[1][3] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the observed biological activities are directly attributable to the inhibition of PDE8.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and reproducible biochemical assays. Below is a detailed methodology for a commonly employed in vitro PDE inhibition assay.
In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PDEs by monitoring the hydrolysis of a fluorescently labeled cyclic nucleotide substrate.
Objective: To determine the IC50 values of a test compound against a panel of human recombinant PDE enzymes.
Materials:
-
Human recombinant PDE enzymes (PDE1-11)
-
Fluorescently labeled cAMP or cGMP substrate (e.g., fluorescein-cAMP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (e.g., PF-04957325) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Enzyme Reaction:
-
The diluted test compound solutions are added to the wells of a 384-well microplate.
-
The respective recombinant human PDE enzyme is added to each well.
-
The plate is pre-incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP or cGMP substrate.
-
The reaction mixture is incubated for a specific time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
The reaction is terminated by the addition of a stop buffer containing a high concentration of a non-selective PDE inhibitor (e.g., IBMX).
-
The fluorescence polarization of each well is measured using a plate reader. The signal is inversely proportional to the amount of substrate hydrolysis.
-
-
Data Analysis:
-
The percentage of PDE inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor (100% activity) and a control with a known potent inhibitor (0% activity).
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
PDE8B Signaling Pathway
Understanding the signaling pathway in which PDE8B operates is crucial for interpreting the effects of its inhibition. PDE8B specifically hydrolyzes cAMP, a key second messenger that mediates the signals of numerous hormones and neurotransmitters. By degrading cAMP, PDE8B terminates its signaling. Inhibition of PDE8B leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA).
References
A Comparative Analysis of PDE8B Inhibition in Diverse Tissue Types: A Guide for Researchers
Introduction
Phosphodiesterase 8B (PDE8B) is a high-affinity, cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that plays a crucial role in regulating intracellular signaling pathways. Its tissue-specific expression and function make it a compelling target for therapeutic intervention in a variety of diseases. This guide provides a comparative study of the effects of inhibiting PDE8B in different tissue types, focusing on the highly selective inhibitor PDE8B-IN-1. Due to the limited availability of published data on this compound, this guide will utilize data from the well-characterized and highly selective PDE8B inhibitor, PF-04957325, as a representative compound. This will be compared with the non-selective PDE inhibitor, dipyridamole, to highlight the nuanced effects of selective versus broad PDE inhibition.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PDE8B. We will present quantitative data in structured tables, provide detailed experimental protocols for key assays, and utilize diagrams to visualize signaling pathways and experimental workflows.
Comparative Efficacy of PDE8B Inhibitors
The inhibitory activity of a compound is a key determinant of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound hydrochloride | PDE8B | 1.5 | Potent and selective PDE8B inhibitor. |
| PF-04957325 | PDE8A | 0.7 | Highly potent and selective inhibitor of PDE8A and PDE8B.[1] |
| PDE8B | 0.3 | ||
| Other PDEs | >1500 | ||
| Dipyridamole | PDE8 | 4000-9000 | Broad-spectrum PDE inhibitor. Also inhibits adenosine reuptake.[2] |
| Other PDEs | Varies | Inhibits other PDEs such as PDE3, PDE5, PDE7, and PDE10. |
Tissue-Specific Effects of PDE8B Inhibition
The functional consequences of PDE8B inhibition vary significantly across different tissue types, reflecting the diverse roles of cAMP signaling in cellular physiology.
| Tissue Type | Selective PDE8B Inhibition (PF-04957325) | Non-Selective PDE Inhibition (Dipyridamole) |
| Adrenal Gland | Potentiates ACTH-stimulated steroidogenesis, leading to increased corticosterone production. This effect is most pronounced under low ACTH stimulation.[2][3] | Increases adrenal steroid production.[4] |
| Leydig Cells (Testis) | Increases testosterone production, particularly under basal conditions. This effect is synergistic with PDE4 inhibition.[5][6] | Limited specific data on Leydig cells, but as a general PDE inhibitor, it would be expected to increase cAMP and potentially steroidogenesis. |
| T Lymphocytes | Suppresses T cell adhesion to endothelial cells, reducing inflammation in preclinical models of autoimmune disease.[2] Does not significantly affect T cell proliferation or cytokine production. | Inhibits T cell adhesion and chemotaxis.[2] |
| Brain Tissue | Reverses cognitive deficits in mouse models of Alzheimer's disease by attenuating neuroinflammation and upregulating Brain-Derived Neurotrophic Factor (BDNF).[7][8] Enhances memory and motor performance.[9] | Used for myocardial stress testing by inducing vasodilation.[10] Its effects on neuroinflammation are less characterized compared to selective inhibitors. |
| Ovarian Follicles | Prevents the activation of primordial follicles in mouse ovary cultures.[11][12] | Not specifically studied in this context. |
| Pancreatic β-cells | Silencing of PDE8B expression potentiated insulin secretion in rat islets and insulinoma cells. However, selective inhibition with PF-04957325 did not significantly affect glucose-stimulated insulin secretion (GSIS) in INS-1 cells and human islets.[13] | Limited specific data in the context of direct comparison to selective PDE8B inhibition. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PDE8B Signaling Pathway and Points of Inhibition.
Caption: A generalized workflow for studying PDE8B inhibitors in vitro.
Caption: Comparison of selective vs. non-selective PDE8B inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to characterize PDE8B inhibitors.
In Vitro PDE8B Inhibition Assay
Objective: To determine the IC50 of an inhibitor against PDE8B.
Materials:
-
Recombinant human PDE8B enzyme
-
cAMP substrate
-
Inhibitor compound (e.g., this compound, PF-04957325)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
3H-cAMP (for radiometric assay) or a commercial fluorescence polarization or luminescence-based assay kit
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a microplate, add the PDE8B enzyme, assay buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the cAMP substrate (containing a tracer amount of 3H-cAMP if using the radiometric method).
-
Incubate the plate at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by boiling or adding a stop reagent).
-
If using the radiometric method, add snake venom nucleotidase to convert the product (AMP) to adenosine. Separate the charged substrate from the uncharged product using ion-exchange resin.
-
Measure the amount of product formed using a scintillation counter or plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Steroidogenesis Assay in Adrenal or Leydig Cells
Objective: To measure the effect of PDE8B inhibition on steroid production.
Materials:
-
Adrenal cell line (e.g., Y-1) or Leydig cell line (e.g., MA-10)
-
Cell culture medium (e.g., DMEM/F12) with serum
-
Inhibitor compound
-
Stimulating agent (e.g., ACTH for adrenal cells, LH or hCG for Leydig cells)
-
ELISA kit for corticosterone or testosterone
-
Cell lysis buffer and protein assay kit
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium and pre-incubate with the inhibitor compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Add the stimulating agent (e.g., ACTH or LH) at a submaximal concentration.
-
Incubate for an appropriate time (e.g., 2-4 hours) to allow for steroid production.
-
Collect the cell culture supernatant.
-
Measure the concentration of corticosterone or testosterone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein content to normalize the steroid production data.
T-Cell Adhesion Assay
Objective: To assess the effect of PDE8B inhibition on T-cell adhesion to endothelial cells.
Materials:
-
Isolated primary T cells or a T-cell line
-
Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line
-
Inhibitor compound
-
Fluorescent dye for labeling T cells (e.g., Calcein-AM)
-
Chemoattractant (e.g., SDF-1α)
-
Microplate reader with fluorescence capability
Procedure:
-
Culture HUVECs to form a confluent monolayer in a multi-well plate.
-
Activate the HUVEC monolayer with a pro-inflammatory cytokine (e.g., TNF-α) to upregulate adhesion molecules.
-
Label the T cells with a fluorescent dye.
-
Pre-incubate the labeled T cells with the inhibitor compound.
-
Add the treated T cells to the activated HUVEC monolayer.
-
Allow the T cells to adhere for a specified time in the presence or absence of a chemoattractant.
-
Wash away the non-adherent cells.
-
Quantify the number of adherent T cells by measuring the fluorescence intensity in each well using a microplate reader.
Conclusion
The selective inhibition of PDE8B presents a promising therapeutic strategy for a range of conditions, from endocrine disorders to neuroinflammatory diseases. As demonstrated by the effects of PF-04957325, targeting PDE8B can lead to highly specific and potent modulation of cAMP signaling in different tissues. The potent and selective nature of this compound suggests it holds similar potential, although further research is required to fully elucidate its comparative effects across various tissue types. The non-selective inhibitor dipyridamole, while effective in certain contexts like vasodilation, lacks the specificity to dissect the precise roles of PDE8B and may produce off-target effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of selective PDE8B inhibitors like this compound. Future studies directly comparing the in vitro and in vivo effects of this compound with other selective and non-selective inhibitors will be crucial for advancing our understanding of PDE8B biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) [mdpi.com]
- 3. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Pde8b enhances memory, motor performance, and protects against age-induced motor coordination decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipyridamole - Wikipedia [en.wikipedia.org]
- 11. pure.au.dk [pure.au.dk]
- 12. Inhibition of phosphodiesterase PDE8B reduces activation of primordial follicles in mouse ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Phosphodiesterase in the Biology and Pathology of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PDE8B-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe and responsible disposal of the potent and selective phosphodiesterase 8B inhibitor, PDE8B-IN-1.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of novel, research-grade chemical compounds. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from the manufacturer or supplier of this compound before handling or beginning any disposal procedures. The SDS will contain specific hazard information, handling instructions, and detailed disposal requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate safety measures in a designated and properly equipped laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator is essential. All handling of the solid compound should be performed in a certified chemical fume hood.
General Disposal Procedures for Research-Grade Inhibitors
The proper disposal route for this compound will be dictated by its specific chemical properties and the applicable local, state, and federal regulations. The information in the manufacturer's SDS is the ultimate authority on these requirements.
Waste Characterization and Segregation:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
Spill cleanup materials.
-
These should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
These should be collected in a separate, compatible, and clearly labeled hazardous waste container. The container should specify all chemical components and their approximate concentrations.
-
Waste Container Labeling:
All waste containers must be labeled with the following information as soon as the first piece of waste is added:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents or other chemicals mixed in the waste stream, with percentages.
-
The primary hazard(s) (e.g., Toxic, Flammable - this information will be on the SDS).
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
Storage of Chemical Waste:
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that containers are kept tightly sealed when not in use.
Spill and Decontamination Procedures
In the event of a spill, the response will depend on the size and nature of the spill.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or cleaning solution, as recommended by the SDS or your EHS department. All cleaning materials should also be disposed of as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Data Presentation
Without the specific SDS for this compound, a detailed quantitative data table cannot be provided. The table below is a template illustrating the type of information that should be extracted from the official SDS to guide disposal decisions.
| Parameter | Expected Information from SDS | Relevance to Disposal |
| GHS Hazard Classification | Pictograms, Signal Word, Hazard Statements (e.g., H302: Harmful if swallowed) | Determines the primary risks and dictates handling precautions and waste labeling. |
| Physical State | Solid (powder, crystalline), Liquid | Influences spill response procedures and potential for inhalation hazards. |
| Solubility | Water, organic solvents | Informs decontamination procedures and potential environmental impact if released. |
| Stability and Reactivity | Conditions to avoid (e.g., heat, light), incompatible materials (e.g., strong oxidizers) | Critical for safe storage of the chemical and its waste, preventing dangerous reactions in the waste container. |
| Toxicological Information | LD50, LC50, specific organ toxicity | Underpins the assessment of health hazards and the necessity for stringent containment. |
| Ecological Information | Aquatic toxicity, persistence, and degradability | Determines the environmental hazards and dictates whether the waste is suitable for specific treatment methods. |
| Disposal Considerations | RCRA waste codes, recommended disposal methods (e.g., incineration) | Provides direct instructions for compliant disposal and is essential for waste manifest documentation. |
Experimental Protocols
The following is a generalized protocol for preparing this compound waste for disposal. This must be adapted based on the specific guidance in the manufacturer's SDS.
Protocol: Preparing Solid this compound Waste for Disposal
-
Designate a Waste Container: Obtain a new, clean, and appropriately sized solid hazardous waste container from your institution's EHS department.
-
Label the Container: Immediately affix a hazardous waste label to the container and fill in all required information, listing "this compound" as the primary component.
-
Collect Waste:
-
Place all items contaminated with this compound (e.g., used gloves, weighing papers, pipette tips) directly into the labeled container.
-
For unused or expired pure compound, transfer the material in its original vial or a securely sealed container into the hazardous waste container.
-
-
Secure Storage: Keep the container sealed when not in use and store it in your designated satellite accumulation area.
-
Arrange for Pickup: Once the container is full, or if you are generating no more of this waste stream, submit a chemical waste pickup request to your EHS department.
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Personal protective equipment for handling PDE8B-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the small molecule inhibitor, PDE8B-IN-1. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of research. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidelines are based on best practices for handling novel small molecule inhibitors.[1] Researchers must supplement this guidance with a thorough risk assessment and adhere to their institution's specific environmental health and safety (EHS) protocols.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the mandatory PPE for handling this compound in both solid and solution form.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or holes before use and dispose of them after handling the compound. For extensive handling, consider double-gloving.[2][3] |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Must be worn to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved, solid-front lab coat made of a low-permeability fabric is required. Cuffs should be tight-fitting.[3][5] |
| Respiratory Protection | Respirator | May be necessary if handling large quantities of the powder outside of a certified chemical fume hood or if aerosolization is possible. Consult your institution's EHS for specific guidance.[6] |
Experimental Workflow and Handling Procedures
Proper handling from receipt to disposal is crucial to minimize risk. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
2. Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.[3][4]
-
Prepare your designated workspace, preferably a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.[2]
3. Handling the Compound (within a chemical fume hood):
-
Weighing: Carefully weigh the powdered this compound using a dedicated spatula and weighing paper to avoid creating dust.[2]
-
Dissolving: Slowly add the appropriate solvent to the powder to prevent splashing. If necessary, use a vortex or sonicator to ensure the compound is fully dissolved.[1]
-
Transferring: Use a calibrated pipette or syringe to transfer the solution, minimizing the risk of spills.[2]
4. Post-Handling:
-
Decontamination: After use, wipe down the work surface in the fume hood and any equipment with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.[2]
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All solutions containing this compound and any remaining powdered compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[1][2]
-
The label must include the full chemical name, "this compound," and the solvent used.[1]
2. Contaminated Materials:
-
All disposable items, such as gloves, weighing paper, pipette tips, and bench paper, that have been in contact with the compound should be collected in a designated hazardous waste bag or container.[2]
3. Institutional Procedures:
-
Follow your institution's specific procedures for the storage and pickup of chemical waste.[1] Do not dispose of any materials down the drain or in the regular trash.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pharmastate.academy [pharmastate.academy]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
